Erastin
Beschreibung
Historical Context of Erastin Discovery and its Role in Cell Death Research
This compound was first described in 2003 during large-scale screening experiments aimed at identifying compounds capable of selectively killing cancer cells wikipedia.orgnih.gov. The compound was found to be selectively lethal to engineered cancer cells overexpressing Small T oncoprotein (ST) and oncogenic RAS wikipedia.orgnih.gov. This initial discovery highlighted this compound's potential as an antitumor agent with RAS-selective lethality nih.govtranscriptionfactor.org.
Unlike the apoptotic cell death induced by other agents like camptothecin, this compound-induced cell death exhibited distinct characteristics nih.gov. This observation suggested the existence of a different form of regulated cell death nih.gov. The unique properties of this compound's cytotoxic effects laid the groundwork for further investigation into the underlying mechanisms of this novel cell death pathway.
Conceptualization of Ferroptosis as a Regulated Cell Death Pathway
Ferroptosis was initially conceptualized and defined in 2012 by Dr. Brent R. Stockwell and colleagues nih.govimrpress.commdpi.comajol.info. It is characterized as an iron-dependent form of non-apoptotic cell death wikipedia.orgmdpi.comajol.info. This regulated cell death pathway is biochemically and morphologically distinct from other forms, including apoptosis, necroptosis, and autophagy mdpi.comajol.infonih.gov.
A key feature of ferroptosis is the excessive accumulation of lipid peroxides, driven by iron overload and reactive oxygen species (ROS) nih.govmdpi.com. Unlike apoptosis, ferroptosis lacks typical morphological features such as cell swelling, plasma membrane disruption, chromatin condensation, and nuclear fragmentation imrpress.com. Instead, it is characterized by membrane oxidative damage and increased lipid peroxidation cancerbiomed.org. The peroxidation of polyunsaturated fatty acids (PUFAs) is considered essential for triggering ferroptosis cancerbiomed.org.
Ferroptosis is now recognized as playing a role in various physiological and pathophysiological processes, including neurodegenerative diseases, antiviral immune responses, and acute kidney injury nih.gov. Its distinct nature and involvement in disease have made it a significant area of research.
This compound as a Foundational Ferroptosis Inducer in Scientific Investigation
This compound is widely recognized as a foundational and one of the most commonly used ferroptosis inducers in scientific research oup.commdpi.com. Its ability to reliably trigger this specific cell death pathway has made it an indispensable tool for studying the mechanisms and implications of ferroptosis.
This compound induces ferroptosis primarily by targeting and inhibiting the cystine-glutamate antiporter, system Xc⁻ wikipedia.orgnih.govajol.infonih.govoup.commdpi.comresearchgate.netoup.com. This transporter, composed of the subunits SLC7A11 and SLC3A2, is responsible for importing extracellular cystine into the cell while exporting glutamate (B1630785) oup.comoup.com. Cystine is crucial for the synthesis of glutathione (B108866) (GSH), a key antioxidant wikipedia.orgoup.comoup.com. By blocking cystine uptake, this compound leads to the depletion of intracellular GSH, impairing the activity of glutathione peroxidase 4 (GPX4), an enzyme that detoxifies lipid peroxides wikipedia.orgoup.commdpi.comoup.commdpi.com. The resulting accumulation of lipid peroxides, in an iron-dependent manner, triggers ferroptosis wikipedia.orgnih.govmdpi.comoup.comoup.com.
Research findings have detailed this compound's mechanism of action, showing that it can inhibit system Xc⁻ with high efficiency at low micromolar concentrations researchgate.net. Studies have indicated that even short exposure to low concentrations of this compound can cause a strong and persistent inhibition of system Xc⁻, leading to glutathione depletion researchgate.net. This inhibitory effect appears to involve irreversible binding to and inactivation of the xCT subunit (SLC7A11) researchgate.net.
Beyond inhibiting system Xc⁻, this compound has also been shown to interact with voltage-dependent anion channels (VDAC) on mitochondria, potentially contributing to ferroptosis induction by affecting mitochondrial function and relieving tubulin's inhibition on VDAC2 and VDAC3 wikipedia.orgnih.gov. Furthermore, research suggests that this compound can activate p53, a tumor suppressor protein, which in turn can repress the expression of SLC7A11, thereby enhancing sensitivity to ferroptosis nih.govnih.govdovepress.com.
Detailed research findings on this compound's effects include observations of decreased GPX4 activity in various cancer cells treated with this compound nih.gov. The cell death induced by this compound's inhibition of system Xc⁻ or GPX4 inactivation involves the iron-dependent accumulation of lipid ROS and the consumption of polyunsaturated fatty acids nih.gov. This process can be prevented by treatment with small molecular antioxidants, underscoring the critical role of lipid ROS-mediated cell damage in this compound-induced ferroptosis nih.gov.
Studies utilizing this compound have also provided insights into the metabolic consequences of ferroptosis, including changes in energy metabolism pathways like the TCA cycle and glutaminolysis, as well as alterations in lipid metabolism, such as decreased levels of L-carnitines frontiersin.org.
The foundational role of this compound in ferroptosis research is further highlighted by studies investigating its potential therapeutic applications, particularly in cancer therapy, where inducing ferroptosis is explored as a strategy to overcome drug resistance nih.govmdpi.comfrontiersin.org.
Table: Key Molecular Targets and Effects of this compound in Ferroptosis Induction
| Target Molecule/Pathway | Effect of this compound | Consequence | References |
| System Xc⁻ (SLC7A11/SLC3A2) | Inhibition of cystine uptake | Depletion of intracellular cystine and subsequently GSH | wikipedia.orgnih.govajol.infonih.govoup.commdpi.comresearchgate.netoup.com |
| Glutathione (GSH) | Depletion | Impaired antioxidant defense system | wikipedia.orgoup.commdpi.comoup.commdpi.com |
| Glutathione Peroxidase 4 (GPX4) | Inactivation (due to GSH depletion) | Failure to detoxify lipid peroxides | wikipedia.orgoup.commdpi.comoup.commdpi.com |
| Voltage-Dependent Anion Channels (VDAC) | Binding and activation, reversing tubulin inhibition on VDAC2/3 | Potential impact on mitochondrial function and ferroptosis induction | wikipedia.orgnih.gov |
| p53 | Activation | Repression of SLC7A11 expression, enhancing ferroptosis sensitivity | nih.govnih.govdovepress.com |
| Lipid Peroxidation | Accumulation of lipid hydroperoxides and reactive oxygen species (ROS) | Oxidative damage to cell membranes | wikipedia.orgnih.govmdpi.comoup.comoup.com |
| Iron Metabolism | Iron-dependent accumulation of lipid peroxides | Central to the execution of ferroptosis | mdpi.comajol.infonih.gov |
Table: Selected Research Findings on this compound's Mechanism
| Research Finding | Implication | References |
| Short exposure to low this compound concentrations causes strong, persistent system Xc⁻ inhibition. | This compound is a potent and potentially irreversible inhibitor of system Xc⁻. | researchgate.net |
| This compound treatment leads to decreased GPX4 activity in various cancer cells. | This compound's impact on the GSH/GPX4 axis is a primary driver of ferroptosis. | nih.gov |
| This compound-induced cell death is preventable by small molecular antioxidants. | Lipid ROS-mediated damage is essential for this compound-induced ferroptosis. | nih.gov |
| This compound alters energy metabolism pathways (TCA cycle, glutaminolysis). | Ferroptosis induction by this compound has broader metabolic consequences. | frontiersin.org |
| This compound treatment decreases levels of L-carnitines. | This compound-induced ferroptosis impacts lipid metabolism, including fatty acid transport. | frontiersin.org |
| This compound activates p53, which represses SLC7A11 expression. | p53 is involved in modulating sensitivity to this compound-induced ferroptosis. | nih.govnih.govdovepress.com |
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
2-[1-[4-[2-(4-chlorophenoxy)acetyl]piperazin-1-yl]ethyl]-3-(2-ethoxyphenyl)quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31ClN4O4/c1-3-38-27-11-7-6-10-26(27)35-29(32-25-9-5-4-8-24(25)30(35)37)21(2)33-16-18-34(19-17-33)28(36)20-39-23-14-12-22(31)13-15-23/h4-15,21H,3,16-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQFRNYHFIQEKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N=C2C(C)N4CCN(CC4)C(=O)COC5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80458949 | |
| Record name | ERASTIN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80458949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
571203-78-6 | |
| Record name | ERASTIN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80458949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Erastin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ERASTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJA3NS42T9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanisms of Erastin Induced Ferroptosis
Central Role of System Xc⁻ Inhibition
The primary and most well-documented mechanism of erastin-induced ferroptosis is its potent inhibition of System Xc⁻, a crucial amino acid antiporter located on the plasma membrane. nih.govnih.gov This inhibition sets off a cascade of intracellular events that dismantle the cell's primary defense against lipid peroxidation.
Direct Inhibition of Cystine Uptake via SLC7A11 (xCT) Subunit
System Xc⁻ is a heterodimer composed of a light chain subunit, SLC7A11 (also known as xCT), and a heavy chain regulatory subunit, SLC3A2. oup.com This antiporter is responsible for importing extracellular cystine while exporting intracellular glutamate (B1630785) in a 1:1 ratio. researchgate.net this compound acts as a potent and selective inhibitor of System Xc⁻ function. researchgate.netresearchgate.net Structural and molecular studies have revealed that this compound directly binds to the SLC7A11 subunit, physically obstructing its transport activity. oup.comnih.gov This blockade effectively halts the cellular uptake of cystine, an essential precursor for the synthesis of a critical intracellular antioxidant. oup.comnih.gov Research has quantified the high potency of this inhibition, demonstrating that this compound acts at low micromolar concentrations. nih.govresearchgate.net
Table 1: Inhibitory Potency of this compound on System Xc⁻ Function
| Cell Line | This compound IC₅₀ (µM) | Reference |
|---|---|---|
| HT-1080 | 0.20 | researchgate.net |
| Calu-1 | 0.14 | researchgate.net |
This table presents the half-maximal inhibitory concentration (IC₅₀) values of this compound on System Xc⁻ activity in different cancer cell lines, as measured by a glutamate release assay. researchgate.net The low values indicate high potency.
Consequential Depletion of Intracellular Glutathione (B108866) (GSH) Pools
The direct consequence of blocking cystine import is the severe depletion of intracellular glutathione (GSH). nih.govnih.gov Once inside the cell, cystine is reduced to cysteine, which is the rate-limiting amino acid for the synthesis of GSH, a tripeptide composed of glutamate, cysteine, and glycine. frontiersin.orgnih.gov By preventing cystine uptake, this compound starves the cell of the necessary building block for GSH synthesis. nih.govplos.org This leads to a rapid and persistent drop in the intracellular GSH pool. nih.govresearchgate.net Studies have demonstrated a dose-dependent decrease in total GSH concentrations in cells treated with this compound, with levels dropping to as low as 3.0-3.5% of control levels at a 10 μM concentration. plos.org This profound depletion of one of the cell's most abundant antioxidants leaves it highly vulnerable to oxidative stress. frontiersin.orgresearchgate.net
Impaired Glutathione Peroxidase 4 (GPX4) Activity
The depletion of GSH directly leads to the inactivation of the enzyme Glutathione Peroxidase 4 (GPX4). frontiersin.orgnih.gov GPX4 is a unique, selenium-containing enzyme that plays a critical role in cellular defense by specifically reducing toxic lipid hydroperoxides (L-OOH) to non-toxic lipid alcohols (L-OH). nih.govoup.com This enzymatic activity is absolutely dependent on GSH, which serves as an essential reducing cofactor. nih.govfrontiersin.org When this compound-induced inhibition of System Xc⁻ causes GSH levels to plummet, GPX4 is deprived of its necessary cofactor and its activity is consequently impaired. nih.govmdpi.com Without functional GPX4 to neutralize them, lipid peroxides accumulate unchecked on cellular membranes, a key event that drives the ferroptotic process. frontiersin.orgoup.com Some studies also indicate that this compound treatment can lead to a decrease in the protein expression levels of GPX4 itself. plos.orgresearchgate.net
Modulation of Voltage-Dependent Anion Channels (VDACs)
In addition to its canonical pathway of System Xc⁻ inhibition, this compound also targets mitochondria, specifically the Voltage-Dependent Anion Channels (VDACs) located on the outer mitochondrial membrane. nih.govoup.com This interaction represents a distinct mechanism that contributes to the induction of ferroptosis.
Interaction with Mitochondrial VDAC2 and VDAC3
VDACs are pore-forming proteins that control the flux of ions and metabolites between the cytosol and the mitochondria, thereby regulating mitochondrial metabolism and ROS production. nih.govmdpi.com Research has shown that this compound selectively interacts with VDAC2 and VDAC3, while it does not appear to bind to the VDAC1 isoform. nih.govmdpi.comresearchgate.net This binding can alter the permeability of the outer mitochondrial membrane, leading to changes in mitochondrial membrane potential and an increase in mitochondrially-derived ROS. nih.govfrontiersin.org Cells with higher expression levels of VDAC2 and VDAC3 are more susceptible to this compound-induced ferroptosis, and knocking down these proteins can confer resistance. oup.commdpi.com Furthermore, this compound treatment has been observed to induce the degradation of VDAC2 and VDAC3 proteins, in some cases through ubiquitination pathways. mdpi.comnih.gov
Reversal of Tubulin's Inhibitory Effect on VDACs
Table 2: Summary of this compound's Molecular Mechanisms and Key Research Findings
| Target/Pathway | Mechanism | Key Finding | Reference |
|---|---|---|---|
| System Xc⁻ (SLC7A11) | Direct Inhibition | Potently blocks cystine uptake with an IC₅₀ of 0.14-0.20 µM. | researchgate.net |
| Glutathione (GSH) | Depletion | Causes a rapid and severe drop in intracellular GSH pools. | researchgate.netplos.org |
| GPX4 | Inactivation | Loss of GSH cofactor impairs GPX4's ability to reduce lipid peroxides. | frontiersin.orgnih.gov |
| VDAC2/VDAC3 | Direct Interaction | Binds to VDAC2/3 on the outer mitochondrial membrane, altering its function. | nih.govresearchgate.net |
| VDAC-Tubulin Interaction | Antagonism | Reverses tubulin-induced closure of VDACs, increasing mitochondrial metabolism and ROS. | nih.govfrontiersin.org |
This table summarizes the primary molecular targets of this compound and the resulting effects that lead to the induction of ferroptosis.
Impact on Mitochondrial Permeability and Bioenergetics
This compound directly impacts mitochondrial function, a key aspect of its ability to induce ferroptosis. One of its primary intracellular targets is the voltage-dependent anion channel (VDAC), specifically VDAC2 and VDAC3, which are located on the outer mitochondrial membrane. nih.govnih.gov By binding to VDACs, this compound alters the permeability of the mitochondrial outer membrane. nih.gov This interaction prevents the closure of the VDAC pore, which is normally regulated by proteins like tubulin, leading to a state of hyperpolarization followed by rapid depolarization and mitochondrial dysfunction. nih.gov
The consequences of this compound's effects on VDACs and mitochondrial permeability are significant for cellular bioenergetics:
Increased ROS Production: The opening of VDACs leads to an increase in mitochondrial metabolism and a subsequent rise in the production of reactive oxygen species (ROS). nih.govoup.com
Disrupted Mitochondrial Potential: this compound treatment has been shown to disrupt the mitochondrial membrane potential. nih.govsigmaaldrich.com
Decreased ATP Production: The mitochondrial dysfunction caused by this compound leads to a decrease in ATP production. nih.govsigmaaldrich.com
Mitochondrial Morphology Changes: Cells treated with this compound exhibit notable changes in mitochondrial morphology, including fragmentation and accumulation of mitochondria around the nucleus. researchgate.net
These events collectively contribute to a state of severe oxidative stress and energy crisis within the cell, pushing it towards ferroptotic death. Studies have shown that reversing the this compound-induced ROS accumulation with a scavenger can restore mitochondrial function, highlighting the central role of oxidative stress in this process. nih.govsigmaaldrich.com
Involvement of p53 Signaling Pathway
The tumor suppressor protein p53, a critical regulator of cellular stress responses, is also involved in modulating this compound-induced ferroptosis. nih.gov The role of p53 in this context is multifaceted, primarily linking the cellular stress response to the core ferroptotic machinery.
This compound treatment can lead to the upregulation and activation of p53. mdpi.comspandidos-publications.com This activation is often dependent on the accumulation of ROS that occurs as an initial consequence of this compound's activity. nih.govspandidos-publications.com Once activated, p53 can contribute to ferroptosis through its ability to regulate the expression of key genes.
A primary mechanism by which p53 promotes ferroptosis is through the suppression of SLC7A11. nih.gov SLC7A11 is the functional subunit of system Xc-, a cystine/glutamate antiporter responsible for importing cystine into the cell. nih.govoup.com Cystine is subsequently reduced to cysteine, a rate-limiting precursor for the synthesis of the major cellular antioxidant, glutathione (GSH). oup.comnih.gov
Activated p53 can post-transcriptionally inhibit the expression of SLC7A11. spandidos-publications.comnih.govproquest.com This suppression reduces the cell's capacity to import cystine, leading to GSH depletion. spandidos-publications.com The lack of GSH impairs the function of glutathione peroxidase 4 (GPX4), an enzyme that detoxifies lipid peroxides, resulting in their accumulation and the execution of ferroptosis. nih.govnih.gov In some cellular contexts, p53 has been shown to recruit the deubiquitinase USP7 to the SLC7A11 gene promoter, leading to epigenetic modifications that repress its transcription. nih.gov
The interaction between p53 and the ferroptosis pathway is complex and involves significant crosstalk. The initial ROS generated by this compound can activate p53, which in turn suppresses SLC7A11, leading to further ROS accumulation. nih.govspandidos-publications.com This creates a positive feedback loop that amplifies oxidative stress and robustly drives the cell towards ferroptosis. nih.govspandidos-publications.com
Furthermore, p53's role is not limited to ferroptosis. This compound-induced p53 activation can also contribute to apoptosis, another form of programmed cell death. nih.govspandidos-publications.com The decision between these cell death modalities can be context-dependent. Additionally, p53's influence extends to other stress-response pathways like autophagy, which can also interact with ferroptosis in a complex manner. nih.gov In some scenarios, this compound can promote apoptosis through p53-independent mechanisms involving endoplasmic reticulum (ER) stress, highlighting the intricate network of pathways that intersect with ferroptosis. nih.gov
Interplay with Lipid Metabolism Pathways
The execution of ferroptosis is fundamentally dependent on the peroxidation of lipids within cellular membranes. This compound's activity is intricately linked to the regulation of key enzymes involved in lipid metabolism, which ultimately determines the cell's susceptibility to this form of death.
Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) is a critical enzyme in the ferroptotic process. It plays a key role in catalyzing the esterification of long-chain polyunsaturated fatty acids (PUFAs), particularly arachidonic acid (AA) and adrenic acid (AdA), into phospholipids (B1166683). These PUFA-containing phospholipids are the primary substrates for lipid peroxidation during ferroptosis.
The regulation of ACSL4 by this compound appears to be context-dependent. In some cancer cells, such as liver cancer, this compound has been reported to promote ferroptosis by down-regulating the expression of ACSL4. nih.gov Conversely, other research indicates that oncogenic signaling pathways, which sensitize cells to this compound, can do so by upregulating ACSL4. nih.gov It has also been shown that this compound treatment can enhance the binding of the transcription factor c-Myc to the ACSL4 gene promoter, suggesting a mechanism for its upregulation. nih.gov This highlights that the interplay between this compound and ACSL4 is complex and may vary between different cell types and genetic backgrounds.
Lipoxygenases (LOXs) are iron-containing enzymes that directly catalyze the peroxidation of PUFAs in cellular membranes, making them key executioners of ferroptosis. nih.govnih.gov Several studies have demonstrated that the activity of LOXs, particularly the ALOX15 isoform, is crucial for this compound-induced ferroptosis. nih.govnih.govbohrium.com
Research findings have established a clear link:
Inhibition of LOX protects against ferroptosis: The use of various 12/15-LOX inhibitors has been shown to prevent the cell death induced by this compound. nih.govnih.govbohrium.com
Silencing of ALOX15 reduces ferroptosis: siRNA-mediated knockdown of ALOX15 significantly decreases this compound-induced ferroptotic cell death. nih.govnih.govresearchgate.net
Overexpression of ALOX15 enhances ferroptosis: Conversely, the exogenous overexpression of ALOX15 sensitizes cells and enhances the lethal effects of this compound. nih.govnih.govresearchgate.net
These findings indicate that LOX-catalyzed lipid hydroperoxide generation is a critical downstream step in the pathway initiated by this compound, leading to the membrane damage that ultimately defines ferroptotic cell death. nih.gov
Accumulation of Lipid Hydroperoxides and Reactive Oxygen Species (ROS)
The hallmark of this compound-induced ferroptosis is the overwhelming accumulation of lipid hydroperoxides and other reactive oxygen species (ROS). This process is initiated by this compound's primary mechanism of action: the inhibition of system Xc-, a cystine/glutamate antiporter. researchgate.netresearchgate.net This inhibition disrupts the intracellular balance of cysteine, a crucial precursor for the synthesis of the antioxidant glutathione (GSH). researchgate.netnih.gov
The depletion of intracellular GSH has a critical downstream effect on the enzyme glutathione peroxidase 4 (GPX4). researchgate.net GPX4 is a key regulator of ferroptosis, as it utilizes GSH to reduce toxic lipid hydroperoxides to non-toxic lipid alcohols. researchgate.netmdpi.com With the depletion of its essential cofactor, GSH, GPX4 becomes inactive. nih.gov This inactivation leads to the unchecked accumulation of lipid peroxides within cellular membranes, a pivotal event in the execution of ferroptosis. researchgate.netnih.gov
The presence of iron is indispensable for this process. The accumulated lipid hydroperoxides can undergo iron-dependent Fenton reactions, which further generate highly reactive radicals that propagate lipid peroxidation, leading to extensive membrane damage and eventual cell death. nih.gov This cascade of events underscores the central role of lipid ROS in mediating this compound's cytotoxic effects.
Other Interconnected Signaling Networks
The cellular response to this compound is not confined to the direct consequences of GSH depletion. Several other signaling networks are intricately linked to the ferroptotic process, modulating its execution and cellular outcome.
Mitogen-Activated Protein Kinase (MAPK) Pathway Crosstalk
Research has indicated a connection between this compound-induced ferroptosis and the mitogen-activated protein kinase (MAPK) pathway. Specifically, this compound has been shown to activate a rapid, oxidative cell death process through the RAS-RAF-mitogen-activated protein kinase (MEK) signaling pathway. nih.gov The MAPK pathway is a critical regulator of various cellular processes, and its crosstalk with ferroptosis suggests a complex interplay between cell death and survival signals in response to this compound.
Heme Oxygenase-1 (HO-1) Induction
This compound treatment has been demonstrated to induce the expression of Heme Oxygenase-1 (HO-1), an enzyme that catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide. nih.govnih.gov The induction of HO-1 plays a significant role in accelerating this compound-induced ferroptosis. nih.govnih.gov By increasing the intracellular labile iron pool, HO-1 provides a key catalyst for the Fenton reactions that drive lipid peroxidation. nih.gov Inhibition of HO-1 has been shown to prevent this compound-triggered ferroptotic cell death, highlighting its crucial role in this process. nih.govnih.gov Studies have shown that this compound increases both the protein and mRNA levels of HO-1. nih.govnih.gov
Endoplasmic Reticulum (ER) Stress Response Activation
The accumulation of lipid peroxides and oxidative stress induced by this compound can lead to the activation of the endoplasmic reticulum (ER) stress response. nih.govnih.gov Ferroptotic agents, including this compound, have been shown to induce the unfolded protein response (UPR) and subsequently activate the PERK-eIF2α-ATF4-CHOP signaling pathway. nih.gov The ER is a major site of protein folding and lipid biosynthesis, and its function is highly sensitive to redox imbalances. The activation of the ER stress response in the context of ferroptosis indicates a cellular attempt to cope with the proteotoxic and lipotoxic stress induced by this compound.
Glutaminolysis Modulation via GLS1/GLS2
Glutaminolysis, the metabolic process of converting glutamine into other amino acids and metabolic intermediates, plays a significant role in this compound-induced ferroptosis. mdpi.comnih.gov Specifically, the enzyme glutaminase (B10826351) 2 (GLS2), but not GLS1, has been implicated in this process. nih.gov Inhibition of glutamine transport or GLS2 can abrogate ferroptosis, suggesting that the metabolic products of glutaminolysis are essential for the execution of this cell death program. mdpi.com The requirement of glutamine for this compound-induced ferroptosis highlights the intricate connection between cellular metabolism and susceptibility to this form of cell death. nih.gov Mechanistically, GLS2 facilitates the conversion of glutamate to α-ketoglutarate, which in turn promotes the production of lipid ROS and ferroptosis. nih.gov
Cellular and Subcellular Responses to Erastin Exposure
Oxidative Stress and Redox Imbalance
A hallmark of Erastin exposure is the induction of significant oxidative stress, stemming from an imbalance between the generation of reactive oxygen species and the capacity of cellular antioxidant defense systems nih.govamegroups.org.
Generation and Accumulation of Intracellular and Lipid ROS
This compound treatment leads to a notable increase in both intracellular and lipid ROS levels. This accumulation is a critical event in this compound-induced cell death, particularly ferroptosis nih.govnih.gov. The inhibition of the system Xc− antiporter by this compound is a primary driver of this ROS accumulation. System Xc− is responsible for the import of cystine, which is then reduced to cysteine, a crucial component for the synthesis of glutathione (B108866) (GSH) nih.gov. By blocking cystine uptake, this compound depletes intracellular GSH levels nih.govoncotarget.com. GSH is a key antioxidant that helps detoxify ROS and lipid peroxides oncotarget.comfrontiersin.org. Its depletion impairs the function of glutathione peroxidase 4 (GPX4), an enzyme essential for reducing lipid hydroperoxides nih.govoncotarget.com. The resulting unchecked lipid peroxidation leads to the generation and accumulation of toxic lipid ROS nih.govoncotarget.com. Studies have shown that this compound treatment increases ROS levels in various cell lines, including acute lymphoblastic leukemia cells and gastric cancer cells oncotarget.comspandidos-publications.com. This ROS accumulation can be reversed by the addition of ROS scavengers like N-acetyl-L-cysteine (NAC) spandidos-publications.comaginganddisease.org. Lipid peroxidation, specifically, is a critical component of this compound-induced ferroptosis, and its products, such as malondialdehyde (MDA), are increased upon this compound exposure nih.govmdpi.com.
Alterations in Antioxidant Defense Systems
This compound significantly impacts cellular antioxidant defense systems, primarily by disrupting the system Xc−/GSH/GPX4 axis amegroups.orgfrontiersin.org. The inhibition of system Xc− by this compound directly reduces the uptake of cystine, leading to a depletion of intracellular GSH nih.govoncotarget.com. This depletion is a crucial step in sensitizing cells to oxidative damage oncotarget.comscirp.org. With reduced GSH availability, the activity of GPX4 is compromised, as GSH serves as an essential cofactor for this enzyme oncotarget.comfrontiersin.org. Impaired GPX4 function diminishes the cell's ability to neutralize lipid hydroperoxides, allowing for their accumulation and the subsequent propagation of lipid peroxidation nih.govoncotarget.com. Beyond the system Xc−/GSH/GPX4 axis, other antioxidant systems can also be affected or play a role in modulating this compound-induced oxidative stress. For instance, the FSP1-CoQ10-NAD(P)H pathway and the Nrf2 pathway are also involved in regulating ferroptosis and the cellular response to oxidative stress nih.govamegroups.org. Studies have demonstrated that this compound treatment leads to decreased GSH levels and increased lipid ROS, and interventions that restore GSH levels or inhibit lipid peroxidation can counteract this compound's effects nih.govmdpi.com.
Mitochondrial Dysfunction
Mitochondria play a significant role in this compound-induced cell death, exhibiting structural and functional alterations frontiersin.org. This compound has been shown to target VDACs located in the outer mitochondrial membrane, which are crucial for regulating the flux of metabolites and ions nih.govdovepress.com.
Changes in Mitochondrial Membrane Potential (ΔΨ)
This compound exposure can lead to changes in mitochondrial membrane potential (ΔΨ). Some studies suggest that this compound can initially induce mitochondrial hyperpolarization, followed by depolarization dovepress.comfrontiersin.org. This effect is thought to be related to this compound's interaction with VDACs, potentially by interfering with the inhibitory effect of tubulin on VDACs, leading to their opening aginganddisease.orgnih.gov. The changes in ΔΨ can impact mitochondrial function and contribute to ROS generation frontiersin.orgaginganddisease.org. Studies using fluorescent indicators like TMRM have shown alterations in mitochondrial potential upon this compound treatment frontiersin.org. The disruption of mitochondrial potential is closely linked to the accumulation of ROS induced by this compound spandidos-publications.com.
Disruption of Mitochondrial Metabolism
This compound can disrupt mitochondrial metabolism. By influencing VDAC activity, this compound can affect the transport of respiratory substrates into the mitochondria dovepress.comnih.gov. This can lead to altered oxidative phosphorylation and ATP synthesis spandidos-publications.comdovepress.com. Some research suggests that this compound's action on VDACs can promote increased mitochondrial metabolism, which, coupled with increased ROS formation, contributes to oxidative stress and cell death nih.govdovepress.com. Studies have measured decreased transcriptional activity and ATP production in mitochondria following this compound treatment, effects that were reversed by ROS scavengers spandidos-publications.com. These findings indicate that this compound-induced ROS accumulation significantly impacts mitochondrial function and metabolism.
Iron Homeostasis Perturbations
Iron plays a critical role in this compound-induced cell death, particularly in the context of ferroptosis, which is defined as an iron-dependent form of cell death nih.govfrontiersin.org. This compound can interfere with cellular iron homeostasis, leading to an accumulation of intracellular labile iron frontiersin.orgscispace.com. This excess iron is crucial for driving lipid peroxidation through Fenton chemistry, where ferrous iron catalyzes the formation of highly reactive hydroxyl radicals from hydrogen peroxide nih.govfrontiersin.org. Studies have shown that this compound treatment increases intracellular iron levels scispace.comresearchgate.net. This accumulation of iron is closely linked to the increased ROS production and lipid peroxidation observed during this compound-induced ferroptosis nih.govfrontiersin.org. Proteins involved in iron metabolism, such as transferrin receptor (TFRC), ferroportin (FPN), and ferritin, are implicated in the regulation of this compound-induced ferroptosis spandidos-publications.comnih.gov. For instance, this compound can influence the expression and function of these proteins, contributing to the imbalance in iron homeostasis spandidos-publications.com. Iron chelators, which reduce the levels of intracellular free iron, have been shown to inhibit this compound-induced ferroptosis, highlighting the critical dependency on iron frontiersin.orgresearchgate.net.
Data Table: Effects of this compound on Cellular Parameters (Illustrative Example based on search results)
| Cellular Parameter | Observed Effect Upon this compound Treatment | Supporting Evidence |
| Intracellular ROS Levels | Increased | Observed in ALL cells, gastric cancer cells, and HT22 neuronal cells nih.govoncotarget.comspandidos-publications.com |
| Lipid ROS Levels | Increased | Characteristic of ferroptosis, observed in various cell lines nih.govoncotarget.comnih.gov |
| GSH Levels | Decreased | Due to inhibition of system Xc- antiporter nih.govoncotarget.comscirp.org |
| GPX4 Activity | Impaired | Indirectly due to GSH depletion oncotarget.comfrontiersin.org |
| Mitochondrial Membrane Potential (ΔΨ) | Initial hyperpolarization, then depolarization | Observed in ovarian cancer cells dovepress.comfrontiersin.org |
| Mitochondrial ATP Production | Decreased | Observed in gastric cancer cells spandidos-publications.com |
| Intracellular Labile Iron Pool | Increased | Observed in ovarian cancer cells and HUVECs frontiersin.orgscispace.comresearchgate.net |
Ferritinophagy and Iron Overload
Ferritinophagy is a selective type of autophagy responsible for the degradation of ferritin, the primary iron storage protein in cells nih.govcsic.es. This process is mediated by the cargo receptor Nuclear Receptor Coactivator 4 (NCOA4), which delivers ferritin to lysosomes for degradation nih.govcsic.es. The breakdown of ferritin releases stored iron into the cytoplasm, directly contributing to the expansion of the LIP and subsequent iron overload frontiersin.orgnih.govcsic.es.
Increased ferritinophagy is closely linked to this compound-induced ferroptosis frontiersin.orgfrontiersin.orgnih.gov. Research indicates that this compound can promote NCOA4-mediated ferritinophagy, leading to the degradation of ferritin and the release of iron into the LIP frontiersin.orgfrontiersin.orgnih.gov. This influx of iron fuels the Fenton reaction and lipid peroxidation, culminating in ferroptotic cell death frontiersin.orgnih.govcsic.es. Studies have shown that inhibiting autophagy genes, such as ATG3, ATG13, BECN1, and MAP1LC3B, can limit this compound-induced ferroptosis by blocking ferritin degradation and iron accumulation frontiersin.orgnih.gov.
The level of NCOA4 is inversely modulated by iron levels; high iron levels promote NCOA4 degradation, while low iron levels stabilize it, facilitating iron release from ferritin stores frontiersin.org. However, excessive activation of ferritinophagy, often through increased NCOA4 expression, leads to intracellular iron overload, which is a necessary condition for ferroptosis nih.gov. For instance, in certain ovarian cancer cells, this compound treatment is accompanied by NCOA4-mediated ferritinophagy, increased LIP, and ferroptosis frontiersin.orgnih.gov. Conversely, in cells resistant to this compound, NCOA4 expression may remain unaltered or even show increased ferritin expression, preventing the overload of intracellular free iron nih.gov.
The interplay between ferritinophagy and iron overload in this compound-induced ferroptosis highlights the critical role of iron homeostasis in determining cell fate. The release of iron from ferritin stores via ferritinophagy directly contributes to the expanded LIP, providing the catalytic iron necessary for the lipid peroxidation that defines ferroptosis.
Compound Information
| Compound Name | PubChem CID |
| This compound | 11214940 |
Data Table Example (Illustrative based on search results)
While specific detailed datasets were not consistently available across sources in a format suitable for direct table generation, the search results indicate findings such as:
Increased LIP levels in cells treated with this compound frontiersin.orgresearchgate.net.
Reduced levels of ferritin (e.g., FtH) and NCOA4 in this compound-sensitive cells undergoing ferritinophagy frontiersin.orgnih.gov.
Protection from ferroptosis by iron chelators frontiersin.orgnih.govfrontiersin.orgnih.gov.
Increased lipid ROS production upon this compound treatment frontiersin.orgresearchgate.net.
An illustrative table based on the types of data presented in the search results could look like this, representing changes observed in response to this compound:
| Cellular Marker/Event | Response to this compound Treatment (Observed) | Related Mechanism | Supporting Citations |
| Labile Iron Pool (LIP) | Increase | Iron release from ferritin, decreased iron export | frontiersin.orgfrontiersin.orgresearchgate.net |
| Lipid ROS | Increase | Iron-catalyzed Fenton reaction, GPX4 inactivation | frontiersin.orgresearchgate.net |
| Ferritin (e.g., FtH) | Decrease (in sensitive cells) | NCOA4-mediated ferritinophagy | frontiersin.orgnih.gov |
| NCOA4 | Decrease (in sensitive cells) | Degradation during ferritinophagy | frontiersin.orgnih.gov |
| Ferroportin (SLC40A1) | Decrease (in some cells) | Reduced iron export | frontiersin.orgnih.govresearchgate.net |
| GSH | Decrease | Inhibition of system Xc- | wikipedia.orgnih.govmdpi.com |
| GPX4 Activity | Decrease | GSH depletion | mdpi.com |
Preclinical Research and Therapeutic Implications in Disease Models
Antineoplastic Activity in Cancer Models
Erastin is a small molecule compound identified for its ability to induce a unique form of iron-dependent cell death known as ferroptosis. nih.govresearchgate.net Its discovery and subsequent investigation have revealed significant potential as an anticancer agent, primarily due to its distinct mechanism of action compared to traditional chemotherapy drugs that typically induce apoptosis. dovepress.comnih.gov Preclinical research has demonstrated that this compound can selectively target and kill cancer cells, enhance the efficacy of other chemotherapeutic agents, and overcome drug resistance. dovepress.comnih.gov
This compound was originally discovered in a high-throughput screening for compounds that selectively kill engineered human tumor cells overexpressing both the Small T (ST) oncoprotein and an oncogenic form of the RAS protein (RASV12). nih.govresearchgate.netdovepress.com This selective lethality is a key feature of its therapeutic potential, as RAS mutations are among the most common oncogenic drivers in human cancers and have historically been difficult to target. nih.gov
The mechanism behind this selectivity involves exploiting the inherent vulnerabilities of these mutated cells. nih.gov Cancer cells with oncogenic RAS mutations often exhibit increased levels of intracellular reactive oxygen species (ROS) and a heightened dependence on specific metabolic pathways to manage this oxidative stress. nih.gov this compound induces cell death by inhibiting the cystine/glutamate (B1630785) antiporter system Xc-, which leads to the depletion of intracellular cysteine. nih.govresearchgate.net Cysteine is a crucial precursor for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant. researchgate.net The resulting GSH depletion disables the antioxidant enzyme glutathione peroxidase 4 (GPX4), leading to the unchecked accumulation of lipid-based ROS and subsequent iron-dependent cell death, or ferroptosis. nih.govresearchgate.net This process is particularly effective in RAS-mutated cells, which are already under high oxidative stress. nih.gov Studies have shown that this compound triggers this non-apoptotic, oxidative cell death specifically in cell lines expressing oncogenic Ras. nih.govuj.edu.pl
Table 1: Selective Activity of this compound in Oncogene-Mutated Cells
| Cell Line | Oncogenic Mutation | Effect of this compound | Finding |
|---|---|---|---|
| Engineered Human Tumor Cells | ST and RASV12 | Selective cell killing | This compound was first identified for its selective lethality in cells with these specific mutations. nih.govresearchgate.net |
| K-ras Mutant MEFs | K-ras | Selective lethality compared to wild-type | Demonstrates specificity for K-ras mutations. nih.gov |
| TOV-21G Ovarian Cancer Cells | KRAS_G13C | Dose-dependent growth inhibition | This compound induced ferroptosis by reducing GSH levels in RAS mutant ovarian cancer cells. uj.edu.pl |
In preclinical models of colorectal cancer (CRC), this compound has demonstrated significant cytotoxic effects. researchgate.net It effectively induces ferroptosis in various CRC cell lines, leading to the inhibition of proliferation, migration, and invasion. researchgate.netamegroups.org Notably, this compound has shown a potent cytotoxic effect on colorectal cancer stem cells (CSCs), which are often responsible for tumor recurrence and drug resistance. nih.gov By targeting these drug-resistant CSCs, this compound presents a potential strategy to overcome therapeutic failure in CRC. nih.gov
Research has shown that this compound's induction of ferroptosis in CRC cells is dose- and time-dependent and is associated with increased iron levels, malondialdehyde (a marker of lipid peroxidation), and decreased glutathione concentration. amegroups.org Furthermore, studies have explored combining this compound with conventional chemotherapy agents. For instance, the third-generation platinum-based drug oxaliplatin (B1677828) has been shown to enhance the inhibitory effect of this compound on the viability of colorectal cancer cells. researchgate.net
Table 2: Effects of this compound on Colorectal Cancer (CRC) Cell Lines
| Cell Line | Key Findings |
|---|---|
| HT-29, DLD-1, Caco-2 | This compound exerted potent cytotoxic effects, inducing oxidative stress and caspase-9 dependent cell apoptosis. researchgate.net |
| HCT116 | This compound induced ferroptosis, leading to significant inhibition of proliferation, migration, and invasion. amegroups.org |
| Colorectal CSCs | This compound demonstrated a dramatically strong cytotoxic effect, suggesting it can target cancer stem cells. nih.gov |
This compound has emerged as a promising agent for ovarian cancer, particularly for tumors that have developed resistance to standard chemotherapies. nih.gov Preclinical studies have shown that this compound exerts selective cytotoxicity against platinum-resistant ovarian cancer cell lines and can resensitize them to drugs like cisplatin (B142131). researchgate.netresearchgate.net It has been found to be equally cytotoxic to both drug-sensitive (OVCAR-8) and multi-drug resistant, P-glycoprotein-expressing (NCI/ADR-RES) ovarian tumor cells, indicating it is not a substrate for this common drug efflux pump. nih.govresearchgate.net
The mechanism of action in ovarian cancer involves the induction of ferroptosis through the inhibition of the system Xc- transporter, leading to oxidative damage. nih.gov Research has also demonstrated that this compound can reverse resistance to docetaxel (B913) in ovarian cancer cells by inhibiting the drug-efflux activity of the ABCB1 transporter. nih.gov The combination of this compound with other ferroptosis inducers or conventional chemotherapeutics may offer a more effective treatment for resistant ovarian cancers. nih.govfrontiersin.org
Castration-resistant prostate cancer (CRPC) represents an advanced and difficult-to-treat stage of the disease, where the androgen receptor (AR) and its splice variants play a critical role in tumor progression. nih.govspandidos-publications.com this compound has shown potential in targeting this pathway. nih.govspandidos-publications.com In preclinical CRPC models, this compound was found to suppress the transcriptional activities of both the full-length AR and its splice variants, both in vitro and in vivo. spandidos-publications.comspandidos-publications.com This leads to the downregulation of AR protein expression. spandidos-publications.com
Furthermore, this compound has been shown to enhance the efficacy of docetaxel, a standard chemotherapy for CRPC. spandidos-publications.comspandidos-publications.com This synergistic effect suggests that inducing ferroptosis with this compound could be a valuable strategy for treating CRPC. proquest.com More recent studies have also elucidated that this compound can reverse docetaxel resistance in prostate cancer by inhibiting the activity of the multidrug-resistant protein ABCB1. nih.gov
Table 3: Preclinical Findings of this compound in Castration-Resistant Prostate Cancer (CRPC)
| CRPC Cell Lines | Key Findings |
|---|---|
| 22Rv1, LNCaP95 | This compound inhibited cell proliferation in a dose-dependent manner. spandidos-publications.com |
| 22Rv1, LNCaP95 | This compound downregulated the expression and activities of full-length androgen receptor (AR) and its splice variants. spandidos-publications.comproquest.com |
| CRPC xenograft models | This compound suppressed the transcriptional activities of AR and its variants in vivo. nih.govspandidos-publications.com |
Triple-negative breast cancer (TNBC) is an aggressive subtype with limited treatment options due to the lack of estrogen, progesterone, and HER2 receptors. nih.gov The cystine/glutamate transporter has been identified as important for the survival of TNBC cells, making it a viable target for ferroptosis inducers like this compound. nih.gov However, the clinical application of free this compound is hampered by its poor water solubility. nih.govresearchgate.net
To overcome this limitation, researchers have developed novel delivery systems. One such approach involves encapsulating this compound in exosomes, which are natural nanovesicles. nih.govresearchgate.net These exosomes can be further modified with targeting ligands, such as folate (FA), to selectively deliver this compound to TNBC cells that overexpress folate receptors. nih.govmiddlebury.edu Studies using these targeted exosomes (this compound@FA-exo) have shown increased uptake of this compound into MDA-MB-231 TNBC cells. nih.gov This targeted delivery resulted in a better inhibitory effect on cell proliferation and migration compared to free this compound. nih.govmiddlebury.edu The treatment promoted ferroptosis, characterized by the depletion of intracellular glutathione, overgeneration of ROS, and suppression of GPX4 expression. nih.govnih.gov
Efficacy in Various Cancer Types
Lung Cancer
This compound has been investigated for its potential as an anti-cancer agent in non-small cell lung cancer (NSCLC) models. It functions as a classical inducer of ferroptosis, a form of iron-dependent regulated cell death. Studies have shown that this compound can enhance the sensitivity of lung cancer cells to conventional therapies like cisplatin and radiation. researchgate.netmdpi.com The mechanism of action often involves the induction of reactive oxygen species (ROS), leading to oxidative stress and cell death. researchgate.netnih.gov
In A549 lung cancer cells, this compound treatment leads to an upregulation of p53, a tumor suppressor protein, and a significant increase in ROS levels. researchgate.net This activation of p53 appears to be dependent on the presence of ROS. researchgate.net This creates a feedback loop where this compound-induced ROS activates p53, which in turn can inhibit the activity of system Xc-, a cystine/glutamate antiporter, further promoting ferroptosis. researchgate.net
Furthermore, this compound has been shown to work synergistically with other compounds, such as celastrol, to induce cell death in NSCLC cells at concentrations that are non-toxic when the drugs are used alone. nih.gov This combination significantly increases ROS generation, disrupts the mitochondrial membrane potential, and promotes mitochondrial fission. nih.gov this compound also acts as a radiosensitizer, enhancing the efficacy of radiotherapy in lung cancer models by inhibiting system Xc- and potentially prolonging radiation-induced DNA damage. researchgate.netmdpi.com
Table 1: Preclinical Research of this compound in Lung Cancer Models
| Cell Line | Combination Agent | Key Findings |
| A549 | N/A | This compound induces ferroptosis through ROS-dependent p53 activation. researchgate.net |
| NSCLC cells | Cisplatin | This compound enhances sensitivity to cisplatin. researchgate.net |
| NSCLC cells | Celastrol | Synergistically induces cell death via ROS generation and mitochondrial dysfunction. nih.gov |
| NSCLC cells | Radiation | This compound acts as a radiosensitizer, increasing radiation-induced cell death. researchgate.netmdpi.com |
Gastric Cancer
In the context of gastric cancer, this compound has demonstrated the ability to induce a dual mechanism of cell death: apoptosis and ferroptosis. aacrjournals.orgnih.gov By inhibiting the system Xc- cystine/glutamate antiporter, this compound depletes glutathione (GSH), a primary cellular antioxidant. aacrjournals.orgnih.gov This leads to an accumulation of ROS, causing mitochondrial dysfunction and subsequent cell death. aacrjournals.orgyoutube.com
Preclinical studies using the HGC-27 gastric cancer cell line showed that even a relatively low dose of this compound could inhibit malignant behaviors, including proliferation, migration, and invasion, by blocking the cell cycle at the G1/G0 phase. aacrjournals.orgyoutube.comresearchgate.net The compound's effectiveness is linked to its ability to disrupt the cellular redox balance. aacrjournals.org
Research has also identified that cysteine dioxygenase 1 (CDO1) plays a significant role in this compound-induced ferroptosis in gastric cancer cells. nih.gov Silencing CDO1 was found to inhibit this process both in vitro and in vivo by restoring GSH levels and preventing ROS generation. nih.gov Furthermore, this compound has shown potential in overcoming chemoresistance. For instance, it can help reverse cisplatin resistance in gastric cancer by promoting ferroptosis. researchgate.netoaepublish.com
Table 2: Preclinical Research of this compound in Gastric Cancer Models
| Cell Line | Key Mechanism | Outcome |
| HGC-27 | ROS accumulation, mitochondrial dysfunction. aacrjournals.orgnih.gov | Induces both apoptosis and ferroptosis; inhibits proliferation, migration, and invasion. youtube.com |
| BGC823 | CDO1-mediated ferroptosis. nih.gov | Silencing CDO1 inhibits this compound-induced ferroptosis. nih.gov |
| Cisplatin-resistant cells | Nrf2/Keap1/xCT signaling inhibition. oaepublish.com | Reverses cisplatin resistance. oaepublish.com |
Melanoma
The response of melanoma cells to this compound is complex, with many cell lines exhibiting resistance to this compound-induced ferroptosis. tandfonline.com This resistance appears to be independent of the BRAF oncogenic mutation status, a common driver in melanoma. tandfonline.com Studies suggest that this intrinsic resistance is linked to the upregulation of aldo-keto reductase family 1 member C (AKR1C) enzymes, which can detoxify lipid peroxides, the key executioners of ferroptosis. tandfonline.com Inhibition of these AKR1C enzymes has been shown to re-sensitize resistant melanoma cells to ferroptosis. tandfonline.com
Despite this resistance, this compound does initiate the ferroptotic process in melanoma cells, as evidenced by the upregulation of CHAC1, an early marker of ferroptosis. tandfonline.com Several regulatory pathways have been identified that modulate this compound's efficacy. The ubiquitin ligase NEDD4 can suppress this compound-induced ferroptosis by targeting voltage-dependent anion channels (VDACs). nih.gov Conversely, the iron regulatory protein 1 (IRP1) promotes ferroptosis by sustaining cellular iron homeostasis. nih.gov
Interestingly, melanoma cells that have acquired resistance to BRAF inhibitors show increased sensitivity to this compound-induced ferroptosis. nih.gov This suggests a potential therapeutic strategy for treating BRAF inhibitor-resistant melanoma. Additionally, melanin (B1238610), the pigment produced by melanoma cells, has been found to protect circulating tumor cells from ferroptosis, potentially enhancing their metastatic capability. researchgate.net
Table 3: Preclinical Research of this compound in Melanoma Models
| Cell Line/Model | Key Finding | Implication |
| Various Melanoma Lines | Many lines are resistant to this compound-induced ferroptosis. tandfonline.com | Resistance is linked to high expression of AKR1C enzymes. tandfonline.com |
| BRAF-inhibitor resistant cells | Increased sensitivity to this compound-induced ferroptosis. nih.gov | A potential strategy to overcome targeted therapy resistance. nih.gov |
| Metastatic Melanoma | Melanin protects against ferroptosis. researchgate.net | Targeting melanin synthesis could enhance ferroptosis induction. researchgate.net |
| In vitro models | NEDD4 suppresses, while IRP1 promotes, this compound-induced ferroptosis. nih.gov | Identifies potential targets to modulate this compound sensitivity. nih.gov |
Multiple Myeloma
In preclinical models of multiple myeloma, this compound has been shown to enhance the efficacy of the proteasome inhibitor bortezomib (B1684674), a standard treatment for this malignancy. tandfonline.com The synergistic effect is achieved through the induction of ferroptosis and the promotion of ROS-mediated DNA damage repair. tandfonline.com
The underlying mechanism involves this compound's inhibition of system Xc-, specifically the subunit SLC7A11. This inhibition leads to a decrease in glutathione (GSH) levels and a subsequent rise in intracellular ROS. tandfonline.com The increased oxidative stress activates the ATR-CHK1 DNA damage repair pathway, leading to cell cycle arrest in the S-phase and inducing ferroptosis, which ultimately enhances the cytotoxicity of bortezomib in multiple myeloma cells. tandfonline.com
Table 4: Preclinical Research of this compound in Multiple Myeloma Models
| Cell Line | Combination Agent | Key Mechanism | Outcome |
| Multiple Myeloma cells | Bortezomib | Inhibition of SLC7A11, increased ROS, activation of ATR-CHK1 pathway, induction of ferroptosis. tandfonline.com | Synergistically increases cytotoxicity of bortezomib. tandfonline.com |
Pancreatic Ductal Adenocarcinoma
Pancreatic ductal adenocarcinoma (PDAC) is known for its resistance to conventional therapies. Preclinical studies have demonstrated that inducing ferroptosis with this compound can be a promising strategy to overcome this resistance, particularly to the chemotherapeutic agent gemcitabine (B846).
This compound has been shown to enhance the cytotoxic effects of gemcitabine in pancreatic cancer cells. One mechanism involves reversing the gemcitabine resistance caused by the overexpression of Acyl-CoA thioesterase 8 (ACOT8). By inducing ferroptosis, a low dose of this compound can restore sensitivity to gemcitabine in ACOT8-overexpressing cells. The sensitivity of pancreatic cancer cells to this compound is also influenced by their metabolic state and epithelial-mesenchymal transition (EMT) status, with mesenchymal-like cells showing higher sensitivity. Furthermore, combining this compound with inhibitors of the hexosamine biosynthetic pathway (HBP) has been shown to significantly decrease cell proliferation and enhance cell death through the activation of the unfolded protein response (UPR) and induction of ferroptosis.
Table 5: Preclinical Research of this compound in Pancreatic Ductal Adenocarcinoma Models
| Cell Line/Model | Combination Agent | Key Mechanism | Outcome |
| Gemcitabine-resistant PDAC cells | Gemcitabine | Induction of ferroptosis. | Reverses gemcitabine resistance. |
| PDAC cell lines | PGM3 inhibitor (FR054) | HBP inhibition, UPR activation, ferroptosis induction. | Synergistic decrease in cell proliferation and enhancement of cell death. |
| PDAC cell lines | N/A | Sensitivity is mediated by ERK1/2 and JNK signaling and EMT state. | Mesenchymal cells are more sensitive to this compound. |
Oral Squamous Cell Carcinoma
This compound's potential has also been explored in oral squamous cell carcinoma (OSCC), particularly in the context of overcoming resistance to cisplatin, a first-line chemotherapeutic agent. Preclinical studies have shown that this compound induces ferroptosis in OSCC cells.
The combination of this compound with other agents has shown synergistic anti-tumor effects. For example, when combined with melatonin, this compound promotes apoptosis and ferroptosis while inhibiting autophagy in OSCC cells, an effect mediated by the promotion of ROS. In a mouse xenograft model, this combination was effective in promoting apoptosis and inhibiting tumor cell autophagy. The sensitivity of head and neck squamous cell carcinoma (HNSCC) cells, including OSCC, to this compound-induced ferroptosis is dependent on Erk1/2 signaling. Furthermore, the induction of ferroptosis by inhibiting the system Xc- transporter is a key mechanism for overcoming cisplatin resistance in HNSCC. oaepublish.com
Table 6: Preclinical Research of this compound in Oral Squamous Cell Carcinoma Models
| Cell Line | Combination Agent | Key Mechanism | Outcome |
| SCC-15 | Melatonin | Promotion of ROS, induction of apoptosis and ferroptosis, inhibition of autophagy. | Synergistic anti-tumor effects. |
| FaDu, SCC25 | N/A | Erk1/2-dependent ferroptosis. | This compound reduces cell viability. |
| Cisplatin-resistant HNSCC cells | Cisplatin | Inhibition of system Xc-. oaepublish.com | Overcomes cisplatin resistance. oaepublish.com |
Overcoming Drug Resistance Mechanisms
A significant focus of preclinical research on this compound is its ability to overcome resistance to conventional cancer therapies. Drug resistance is a major obstacle in cancer treatment, and ferroptosis has emerged as a novel mechanism to bypass or re-sensitize resistant cancer cells.
This compound induces ferroptosis primarily by inhibiting the system Xc- cystine/glutamate antiporter, which leads to the depletion of intracellular glutathione (GSH) and an accumulation of lipid-based reactive oxygen species (ROS). This mechanism is distinct from apoptosis, the pathway targeted by many chemotherapeutic drugs, allowing this compound to be effective in cells that have developed apoptosis resistance. researchgate.net
Preclinical studies across various cancer types have demonstrated this compound's potential in this area:
Cisplatin Resistance: In models of head and neck, gastric, and ovarian cancer, this compound has been shown to re-sensitize resistant cells to cisplatin. oaepublish.com This is often achieved by triggering ferroptosis through the inhibition of the Nrf2/Keap1/xCT signaling pathway. oaepublish.com
Docetaxel Resistance: In ovarian cancer, this compound can reverse resistance to docetaxel that is mediated by the ABCB1 drug efflux pump.
Targeted Therapy Resistance: In melanoma, cells that have acquired resistance to BRAF inhibitors become more susceptible to this compound-induced ferroptosis, suggesting a way to treat tumors that have stopped responding to targeted therapies. nih.gov
Gemcitabine Resistance: this compound can overcome gemcitabine resistance in pancreatic cancer by inducing ferroptosis.
By inducing a non-apoptotic form of cell death, this compound provides a promising strategy to circumvent common drug resistance mechanisms, potentially improving therapeutic outcomes when used in combination with existing anti-cancer drugs. researchgate.net
Table 7: this compound in Overcoming Drug Resistance
| Cancer Type | Resistant To | Key Mechanism | Reference |
| Ovarian Cancer | Docetaxel | Reversal of ABCB1-mediated resistance. | |
| Ovarian Cancer | Cisplatin | ROS-mediated ferroptosis. | |
| Gastric Cancer | Cisplatin | Inhibition of Keap1–Nrf2–xCT pathway. researchgate.net | researchgate.net |
| Head and Neck Cancer | Cisplatin | Inhibition of system Xc-. oaepublish.com | oaepublish.com |
| Pancreatic Cancer | Gemcitabine | Induction of ferroptosis. | |
| Melanoma | BRAF inhibitors | Dedifferentiation confers sensitivity to ferroptosis. nih.gov | nih.gov |
Sensitization to Chemotherapeutic Agents
Preclinical studies have consistently demonstrated this compound's ability to enhance the sensitivity of cancer cells to a range of conventional chemotherapeutic agents. This sensitization is often linked to the induction of ferroptosis, which potentiates the cytotoxic effects of these drugs.
Cisplatin: In ovarian cancer and head and neck cancer models, this compound has been shown to work synergistically with cisplatin. nih.govnih.gov By inducing ferroptosis, this compound augments the cytotoxic effects of cisplatin, offering a potential strategy to overcome cisplatin resistance. nih.govnih.gov This combination leads to increased reactive oxygen species (ROS) production, which enhances the therapeutic efficacy of cisplatin. nih.gov
Docetaxel: this compound has been found to enhance the sensitivity of ovarian and prostate cancer cells to docetaxel. nih.gov In ovarian cancer cells overexpressing ABCB1, this compound reverses docetaxel resistance by inhibiting the drug efflux activity of this transporter. nih.gov
Bortezomib: In multiple myeloma, this compound enhances the efficacy of the proteasome inhibitor bortezomib. apacsci.com The combination of this compound and bortezomib leads to increased cytotoxicity in multiple myeloma cells by inducing ferroptosis and activating the ATR-CHK1 DNA damage repair pathway. apacsci.com
Adriamycin (Doxorubicin): this compound has been shown to enhance the cytotoxicity of adriamycin in drug-resistant human ovarian cancer cell lines. nih.govmdpi.com It achieves this by increasing the intracellular accumulation of adriamycin. nih.gov
Topotecan (B1662842): In breast cancer cells that overexpress breast cancer resistance protein (BCRP), this compound sensitizes these cells to topotecan by enhancing drug uptake. nih.govmdpi.com
Temozolomide: In glioblastoma models, this compound increases the sensitivity of cancer cells to temozolomide. nih.govmdpi.com It achieves this by inhibiting the xCT transporter and suppressing the activity of cystathionine (B15957) γ-lyase, leading to a marked decrease in glutathione levels and a subsequent increase in temozolomide-induced cytotoxicity. nih.gov
| Chemotherapeutic Agent | Cancer Model | Key Findings | Citation |
|---|---|---|---|
| Cisplatin | Ovarian Cancer, Head and Neck Cancer | Synergistically enhances cytotoxicity and overcomes resistance by inducing ferroptosis and increasing ROS. | nih.govnih.gov |
| Docetaxel | Ovarian Cancer, Prostate Cancer | Enhances sensitivity and reverses resistance in ABCB1-overexpressing cells. | nih.govnih.gov |
| Bortezomib | Multiple Myeloma | Increases cytotoxicity through ferroptosis induction and activation of the DNA damage repair pathway. | apacsci.com |
| Adriamycin (Doxorubicin) | Ovarian Cancer | Enhances cytotoxicity in drug-resistant cells by increasing intracellular drug accumulation. | nih.govmdpi.com |
| Topotecan | Breast Cancer | Sensitizes BCRP-overexpressing cells by enhancing drug uptake. | nih.govmdpi.com |
| Temozolomide | Glioblastoma | Increases sensitivity by depleting glutathione levels. | nih.govmdpi.com |
Reversal of Multidrug Resistance Protein (ABCB1/P-glycoprotein)-Mediated Resistance
A significant hurdle in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1). This compound has shown promise in overcoming this challenge. In ovarian cancer cells that overexpress ABCB1, this compound can reverse resistance to docetaxel. apacsci.com It achieves this by inhibiting the drug-efflux activity of ABCB1, thereby increasing the intracellular concentration of the chemotherapeutic agent. apacsci.com This effect is not due to a change in the expression of ABCB1 but rather a direct inhibition of its function. apacsci.com
Enhancement of Radiotherapy Efficacy
Preclinical evidence suggests that this compound can act as a radiosensitizer, enhancing the efficacy of radiotherapy in various cancer models. researchgate.netresearchgate.netnih.govnih.govnih.govpreprints.org By inducing ferroptosis, this compound depletes intracellular glutathione (GSH), a key antioxidant that protects cells from radiation-induced damage. researchgate.netnih.govpreprints.org This glutathione starvation leads to an increase in radiation-induced cell death. nih.govpreprints.org Studies in human tumor cell lines and tumor-transplanted mouse models have demonstrated that this compound treatment leads to a radiosensitizing effect and a decrease in intratumoral glutathione concentrations. researchgate.netnih.govpreprints.org The combination of this compound and X-ray irradiation has been shown to have a greater cell-killing effect than either treatment alone. nih.gov
Modulation of Immunotherapy Responses (e.g., PD-L1 inhibitors)
Emerging research indicates that ferroptosis inducers, including this compound, may play a role in modulating the tumor microenvironment and influencing immunotherapy responses. Studies have shown that ferroptosis inducers like this compound can up-regulate the expression of Programmed Death-Ligand 1 (PD-L1) in triple-negative breast cancer cells. nih.govfrontiersin.org This upregulation suggests a potential synergy between ferroptosis induction and immune checkpoint blockade. By increasing PD-L1 expression, this compound could potentially enhance the susceptibility of tumor cells to anti-PD-L1 immunotherapies, although further in-depth research is required to fully elucidate this interaction and its therapeutic potential. nih.govfrontiersin.org
Synergistic Therapeutic Strategies
Combination with Chemotherapy
The ability of this compound to sensitize cancer cells to various chemotherapeutic agents highlights its potential in combination therapy.
Cisplatin: The synergistic effect of this compound and cisplatin has been observed in ovarian and head and neck cancers, where the combination leads to enhanced tumor cell death. nih.govnih.govscispace.com
Docetaxel: In ovarian cancer, the co-administration of this compound and docetaxel significantly decreases cell viability and promotes apoptosis in cells overexpressing ABCB1. apacsci.com
Bortezomib: The combination of this compound and bortezomib has shown a synergistic increase in cytotoxicity in multiple myeloma cells. apacsci.com
Paclitaxel (B517696): In triple-negative breast cancer cells, the combination of paclitaxel and this compound has a synergistic effect, leading to increased oxidative stress and ferroptotic cell death. nih.govresearchgate.net
| Chemotherapeutic Agent | Cancer Model | Observed Synergistic Effect | Citation |
|---|---|---|---|
| Cisplatin | Ovarian Cancer, Head and Neck Cancer | Enhanced tumor cell death. | nih.govnih.govscispace.com |
| Docetaxel | Ovarian Cancer | Decreased cell viability and increased apoptosis in resistant cells. | apacsci.com |
| Bortezomib | Multiple Myeloma | Increased cytotoxicity. | apacsci.com |
| Paclitaxel | Triple-Negative Breast Cancer | Increased oxidative stress and ferroptotic cell death. | nih.govresearchgate.net |
Combination with Other Ferroptosis Inducers
Combining this compound with other ferroptosis inducers that act through different mechanisms can lead to enhanced anti-cancer effects. For instance, this compound, which inhibits the system Xc- transporter, can be used in combination with agents that directly inhibit glutathione peroxidase 4 (GPX4), such as RSL3. This dual approach can more effectively induce ferroptosis and overcome potential resistance mechanisms. nih.govmdpi.com Similarly, combining this compound with sorafenib, another inhibitor of the xCT pathway, has been shown to effectively induce ferroptosis in cisplatin-resistant non-small cell lung cancer cells. nih.govresearchgate.net
Combination with Targeted Therapies (e.g., Nutlin-3, TR-107)
The therapeutic potential of this compound has been explored in combination with targeted therapies to enhance its anti-cancer efficacy. These combinations often aim to exploit synergistic mechanisms, targeting distinct but complementary cellular pathways to induce cancer cell death.
Research in vestibular schwannoma has demonstrated a synergistic anti-tumor effect when this compound is combined with Nutlin-3, an MDM2 antagonist that stabilizes and activates the tumor suppressor protein p53. nih.govsemanticscholar.org In vestibular schwannoma cells, the activation of p53 by Nutlin-3 sensitizes the cells to this compound-induced ferroptosis by repressing the expression of SLC7A11/xCT, a key component of the cystine/glutamate antiporter. nih.govsemanticscholar.org This combination leads to a more significant decrease in cell viability compared to either agent used alone. nih.gov Studies have shown that the cell death rates in the this compound+Nutlin-3 group were markedly increased compared to single-agent treatment groups. nih.gov
Similarly, a synergistic effect has been observed between this compound and TR-107, an agonist of the mitochondrial maintenance complex ClpP, in colorectal cancer (CRC) cell lines. researchgate.net TR-107 disrupts mitochondrial proteostasis and oxidative phosphorylation, leading to excessive oxidative stress. researchgate.net Co-treatment with this compound was found to produce synergistic results in 63% of the assessed CRC cell lines. researchgate.net The mechanism underlying this synergy involves the downregulation of Glutathione Peroxidase 4 (GPX4), a key enzyme in preventing lipid peroxidation, thereby enhancing the induction of ferroptosis. researchgate.net
Table 1: Synergistic Effects of this compound with Targeted Therapies
| Combination | Cancer Model | Key Findings | Mechanism of Synergy |
|---|---|---|---|
| This compound + Nutlin-3 | Vestibular Schwannoma | Increased cell death rates compared to single agents. nih.gov | p53 activation by Nutlin-3 represses SLC7A11/xCT, sensitizing cells to ferroptosis. nih.govsemanticscholar.org |
| This compound + TR-107 | Colorectal Cancer | Synergistic reduction in cell viability in multiple cell lines. researchgate.net | Downregulation of GPX4, enhancing oxidative stress and ferroptosis induction. researchgate.net |
Combination with Natural Products (e.g., Melatonin, Curcumin)
Combining this compound with natural compounds is another strategy being investigated to improve its therapeutic index and overcome potential resistance.
In the context of oral squamous cell carcinoma, Melatonin has been shown to act synergistically with this compound. nih.govresearchgate.net This combination significantly enhances the levels of reactive oxygen species (ROS) and lipid ROS, leading to increased apoptosis and ferroptosis, while inhibiting autophagy. nih.govresearchgate.netdntb.gov.ua In a mouse xenograft model, the combined treatment markedly reduced tumor size without obvious systemic side effects and significantly increased markers of apoptosis and ferroptosis within the tumor tissue. nih.govresearchgate.net
The interaction between this compound and Curcumin, a polyphenol from turmeric, has yielded more complex results. In some cancer models, such as breast cancer, co-treatment with this compound and Curcumin was found to strongly reduce cancer cell viability, suggesting a synergistic effect. nih.gov This combination enhanced the accumulation of lipid ROS and intracellular iron, key markers of ferroptosis. nih.gov Conversely, other studies, particularly in pancreatic beta cells and pancreatic cancer cells, have reported a protective effect of Curcumin against this compound-induced ferroptosis. nih.govmdpi.com In these contexts, Curcumin was observed to reverse the effects of this compound by suppressing iron accumulation, decreasing lipid peroxidation, and restoring levels of glutathione (GSH) and GPX4. mdpi.commdpi.com These findings suggest that the effect of the this compound-Curcumin combination may be highly context- and cell-type-dependent.
Table 2: Effects of Combining this compound with Natural Products
| Combination | Cancer Model | Key Findings | Mechanism of Interaction |
|---|---|---|---|
| This compound + Melatonin | Oral Squamous Cell Carcinoma | Synergistic anti-tumor effects both in vitro and in vivo. nih.govresearchgate.net | Promotion of ROS leading to increased apoptosis and ferroptosis, and inhibition of autophagy. nih.gov |
| This compound + Curcumin | Breast Cancer | Synergistically reduced cancer cell viability. nih.gov | Enhanced lipid ROS and intracellular Fe2+ levels. nih.gov |
| This compound + Curcumin | Pancreatic Beta Cells / Pancreatic Cancer | Curcumin protected against this compound-induced ferroptosis. nih.govmdpi.com | Reversed GSH depletion, decreased lipid peroxidation, and increased GPX4 levels. mdpi.commdpi.com |
Broader Biological Effects in Non-Cancerous Contexts
While the majority of this compound research focuses on its pro-ferroptotic activity in cancer cells, studies have begun to explore its effects on non-cancerous cells, revealing distinct and sometimes unexpected biological activities.
Effects on Peripheral Blood Mononuclear Cell (PBMC) Proliferation and Differentiation
In a notable departure from its cell-death-inducing role in malignant cells, this compound has been found to promote the proliferation and differentiation of human peripheral blood mononuclear cells (PBMCs) without causing ferroptosis. nih.govnih.govelsevierpure.com PBMCs are a critical component of the immune system, containing various immune cells and multipotent progenitor cells. nih.govnih.gov
Research has shown that this compound-induced lipid peroxidation in PBMCs does not lead to cell death but instead stimulates their proliferation. nih.govnih.govelsevierpure.com Furthermore, this compound treatment was found to promote the differentiation of PBMCs into specific immune cell lineages, namely B cells (CD19+) and natural killer (NK) cells (CD16+CD56+). nih.gov This effect is mediated through the inhibition of the bone morphogenetic protein (BMP) signaling pathway. nih.govnih.govelsevierpure.com In contrast, the percentages of CD4+ and CD8+ T cells were not significantly affected by this compound. nih.gov These findings uncover a novel immune-modulatory function for this compound, suggesting its potential to regulate immune cell activity. nih.gov
Table 3: Effects of this compound on Human PBMCs
| Cellular Process | Effect of this compound | Key Findings |
|---|---|---|
| Cell Viability | No induction of cell death. nih.govnih.gov | This compound does not cause ferroptosis in PBMCs. nih.govnih.gov |
| Proliferation | Promoted proliferation. nih.govnih.govelsevierpure.com | This compound-induced lipid peroxidation stimulates PBMC proliferation. nih.gov |
| Differentiation | Increased differentiation into B cells and NK cells. nih.govnih.govelsevierpure.com | The percentage of B cells (CD19+) and NK cells (CD16+CD56+) increased following treatment. nih.gov |
| Signaling Pathway | Inhibition of BMP signaling. nih.govnih.gov | The proliferative and differentiation effects are mediated through downregulation of BMPs. nih.gov |
Mechanisms of Resistance to Erastin Induced Ferroptosis
Upregulation of Anti-Ferroptotic Pathways
Cells can upregulate endogenous defense mechanisms that counteract the oxidative stress and lipid peroxidation central to ferroptosis.
Ferroptosis Suppressor Protein 1 (FSP1) Overexpression
Ferroptosis Suppressor Protein 1 (FSP1), also known as AIFM2, provides a parallel defense mechanism against ferroptosis that operates independently of the GPX4-GSH axis oaepublish.comnih.gov. Overexpression of FSP1 has been identified as a mechanism contributing to ferroptosis resistance oaepublish.comnih.govdoaj.orgnih.gov. FSP1 acts as an NADH:ubiquinone oxidoreductase that reduces coenzyme Q10 (CoQ10), a lipid-soluble antioxidant, to ubiquinol, which then directly scavenges lipid peroxyl radicals oaepublish.comnih.gov. Increased expression of FSP1 can compensate for the loss of GPX4 activity or the depletion of GSH induced by erastin, thereby protecting cells from lipid peroxidation nih.govdoaj.orgnih.gov.
Peroxiredoxin 1 (PRDX1) Expression
Peroxiredoxin 1 (PRDX1) is an antioxidant enzyme that reduces hydrogen peroxide and organic hydroperoxides nih.govnih.govbioengineer.orgnih.govnih.gov. Elevated expression of PRDX1 has been linked to resistance to this compound-induced ferroptosis in certain cancer types doaj.orgnih.govnih.govbioengineer.orgresearchgate.net. PRDX1 can contribute to maintaining cellular redox balance and reducing the accumulation of lipid peroxides nih.govnih.govbioengineer.org. Research indicates that PRDX1 can stabilize Nrf2, further enhancing the antioxidant response and downstream expression of genes like GPX4 and SLC7A11, which protect against lipid peroxidation nih.gov. Studies in GPX4 knockout cells have shown increased expression of PRDX1, suggesting its role in an alternative antioxidant system that supports resistance to ferroptosis doaj.orgnih.gov.
Genetic and Transcriptional Adaptations
Cancer cells can undergo genetic and transcriptional changes that promote survival in the presence of ferroptosis-inducing agents like this compound.
Compensatory Mechanisms in GPX4 Knock-Out Cells
While GPX4 is a central regulator of ferroptosis and its inhibition or depletion is a primary mechanism of this compound action, cells with GPX4 knockout can still exhibit residual resistance to ferroptosis doaj.orgnih.gov. This suggests the activation of compensatory antioxidant systems doaj.orgnih.gov. Studies in GPX4 knockout cell lines have revealed increased expression of alternative ferroptosis suppressors such as FSP1 and PRDX1 doaj.orgnih.gov. These compensatory mechanisms can partially mitigate the effects of GPX4 deficiency and contribute to a reduced sensitivity to this compound-induced cell death doaj.orgnih.gov.
Alterations in SLC7A11 Expression (e.g., SLC7A11 Upregulation)
This compound directly targets and inhibits SLC7A11, the light chain subunit of the system xCT antiporter responsible for cystine uptake wikipedia.orgmdpi.commdpi.comnih.govfrontiersin.orgnih.govresearchgate.netoaepublish.comnih.govwjgnet.com. A common mechanism of resistance to this compound is the compensatory transcriptional upregulation of SLC7A11 nih.govfrontiersin.orgnih.govoaepublish.comfrontiersin.org. Increased expression of SLC7A11 allows cells to maintain a higher capacity for cystine uptake, even in the presence of this compound, thereby supporting GSH synthesis and GPX4 activity nih.govfrontiersin.orgnih.gov. Overexpression of SLC7A11 through gene transfection has been shown to reduce this compound-induced cell death nih.gov. This upregulation can be driven by various factors, including the activation of transcription factors like Nrf2 oaepublish.comnih.govoaepublish.com. Conversely, inhibiting SLC7A11 expression can increase sensitivity to this compound nih.govfrontiersin.org.
Role of Specific miRNAs (e.g., miR-137, miR-9, miR-27a)
Several miRNAs have been identified that play roles in modulating sensitivity or resistance to this compound-induced ferroptosis. These miRNAs can influence ferroptosis by targeting key components of the ferroptosis pathway, such as SLC7A11, GPX4, and proteins involved in glutamine and iron metabolism.
miR-137: Research indicates that miR-137 can regulate ferroptosis by targeting the glutamine transporter SLC1A5. Overexpression of miR-137 has been shown to suppress SLC1A5 expression, leading to decreased glutamine uptake and reduced accumulation of malondialdehyde (MDA), a marker of lipid peroxidation nih.govmdpi.comresearchgate.net. This suggests that miR-137 can inhibit ferroptosis nih.govmdpi.comresearchgate.net. Conversely, knockdown of miR-137 has been shown to increase the sensitivity of melanoma cells to this compound-induced ferroptosis and enhance its antitumor activity nih.govresearchgate.netd-nb.info. This highlights the role of the miR-137/SLC1A5 axis in regulating glutamine metabolism and influencing ferroptosis sensitivity nih.gov.
miR-9: miR-9 has been reported to inhibit ferroptosis by targeting glutamic-oxaloacetic transaminase 1 (GOT1) in melanoma cells d-nb.infofrontiersin.orgspandidos-publications.comspandidos-publications.com. GOT1 is an enzyme involved in glutamine metabolism, converting glutamine to α-ketoglutarate d-nb.infofrontiersin.orgspandidos-publications.com. By downregulating GOT1, miR-9 can inhibit glutamine metabolism and reduce the accumulation of lipid ROS, thereby weakening ferroptosis induced by this compound or other ferroptosis inducers like RSL3 d-nb.infofrontiersin.orgspandidos-publications.com. Inhibition of miR-9 expression has the opposite effect, increasing sensitivity to ferroptosis d-nb.infofrontiersin.org.
miR-27a: Studies have shown that miR-27a-3p can influence ferroptosis by targeting SLC7A11 d-nb.infoijbs.comfrontiersin.orgmdpi.comresearchgate.net. Upregulation of miR-27a-3p has been reported to suppress SLC7A11 expression by directly binding to its 3′-UTR, which can reduce ferroptosis frontiersin.orgmdpi.comresearchgate.net. Conversely, inhibition of miR-27a-3p expression has been shown to increase the sensitivity of cells to ferroptosis frontiersin.org. While some studies suggest miR-27a-3p promotes ferroptosis by suppressing SLC7A11 d-nb.infoijbs.comfrontiersin.orgmdpi.com, others indicate that overexpression of miR-27a-3p reduces this compound-induced ferroptosis by targeting SLC7A11 researchgate.net. This suggests a complex regulatory role for miR-27a in ferroptosis.
Table 1: Role of Specific miRNAs in Ferroptosis Resistance
| miRNA | Target Gene/Protein | Effect on Ferroptosis | Effect on this compound Sensitivity | References |
| miR-137 | SLC1A5 | Inhibits ferroptosis | Decreases sensitivity | nih.govmdpi.comresearchgate.net |
| miR-9 | GOT1 | Inhibits ferroptosis | Decreases sensitivity | d-nb.infofrontiersin.orgspandidos-publications.com |
| miR-27a | SLC7A11 | Varies (Inhibits/Promotes) | Varies (Decreases/Increases sensitivity) | d-nb.infoijbs.comfrontiersin.orgmdpi.comresearchgate.net |
Cellular Metabolic Reprogramming
Cancer cells often undergo metabolic reprogramming to support their rapid proliferation and survival, and this can significantly impact their sensitivity to ferroptosis inducers like this compound oaepublish.commdpi.comthno.org. Alterations in glucose uptake, the mevalonate (B85504) pathway, and squalene (B77637) activity can contribute to resistance to ferroptosis.
Glucose Uptake Modulation
While glucose uptake typically promotes ferroptosis, studies investigating the metabolic transition in cells treated with this compound have shown a decrease in glucose uptake dojindo.com. This reduction in glucose uptake might represent a cellular self-defense mechanism against this compound-induced ferroptosis dojindo.com. Cancer cells exhibiting increased glucose uptake and a high rate of glycolysis, a common metabolic alteration, can have altered sensitivity to ferroptosis oaepublish.commdpi.com. Inhibiting glycolysis can sensitize cancer cells to ferroptosis induction mdpi.com.
Mevalonate Pathway Regulation
The mevalonate pathway is involved in the synthesis of various essential biomolecules, including isopentenyl pyrophosphate (IPP), ubiquinone (CoQ10), and cholesterol xiahepublishing.comfrontiersin.orgmdpi.comugent.be. This pathway has been found to affect ferroptosis sensitivity frontiersin.orgmdpi.com. IPP is necessary for the prenylation of Sec-tRNA, which is required for the efficient synthesis of GPX4 xiahepublishing.comfrontiersin.orgugent.be. CoQ10, a product of the mevalonate pathway, acts as a lipophilic antioxidant and can protect against lipid peroxidation, thereby inhibiting ferroptosis xiahepublishing.comfrontiersin.orgugent.be. Inhibiting the rate-limiting enzyme of the mevalonate pathway, HMG-CoA reductase, has been shown to sensitize cells to ferroptosis xiahepublishing.commdpi.com. This suggests that upregulation of the mevalonate pathway can contribute to ferroptosis resistance.
Squalene Activity
Squalene is a precursor in cholesterol biosynthesis within the mevalonate pathway ugent.be. While the direct role of squalene activity in this compound resistance is not as extensively documented as other factors, its connection to the mevalonate pathway suggests a potential influence. FIN56, another ferroptosis inducer, is known to activate squalene synthase (SQS), an enzyme in the mevalonate pathway, which subsequently suppresses the non-steroidogenic metabolite CoQ10 nih.govamegroups.orgoup.com. This indirect depletion of CoQ10 contributes to ferroptosis induction oup.com. Conversely, alterations in squalene metabolism that favor the production of CoQ10 or other protective lipids could potentially contribute to resistance to ferroptosis inducers like this compound.
Table 2: Metabolic Pathways and this compound Resistance
| Metabolic Pathway | Key Components/Processes Involved | Potential Impact on this compound Resistance | References |
| Glucose Uptake Modulation | Glucose uptake, Glycolysis | Decreased uptake may confer resistance | oaepublish.comdojindo.commdpi.com |
| Mevalonate Pathway | HMG-CoA reductase, IPP, CoQ10, Cholesterol synthesis | Upregulation may confer resistance | xiahepublishing.comfrontiersin.orgmdpi.comugent.be |
| Squalene Activity | Squalene synthase, Squalene | May indirectly influence resistance via CoQ10 | ugent.benih.govamegroups.orgoup.com |
Erastin Analogs and Structure Activity Relationship Sar Studies
Development of Novel Erastin Derivatives
The development of novel this compound derivatives has focused on enhancing potency, improving metabolic stability, and increasing water solubility to overcome the limitations of the parent compound. These efforts have led to the identification of several promising analogs.
Piperazine (B1678402) this compound (PE)
Piperazine this compound (PE) is an analog of this compound that incorporates a piperazine fragment into the this compound structure. dovepress.com This modification was designed to improve water solubility and metabolic stability compared to this compound. medchemexpress.comdovepress.com Studies have shown that PE is slightly more potent than this compound and exhibits substantially improved water solubility and metabolic stability, making it more suitable for in vivo studies. medchemexpress.comcolumbia.edu PE induces ferroptosis and inhibits glutamate (B1630785) release, indicating its activity against the system xc− transporter, similar to this compound. medchemexpress.comcaymanchem.com
Imidazole (B134444) Ketone this compound (IKE)
Imidazole Ketone this compound (IKE), also known as PUN30119, is another this compound analog developed to enhance potency, solubility, and metabolic stability. nih.govnih.govresearchgate.net IKE incorporates a carbonyl group and an imidazole moiety into the this compound scaffold. nih.govresearchgate.net This analog has demonstrated significantly improved potency (over 100-fold in some cell lines), high metabolic stability, and moderately improved aqueous solubility compared to this compound. nih.govcolumbia.edu IKE functions as a potent and selective inhibitor of the system xc− antiporter, leading to GSH depletion and increased lipid reactive oxygen species (ROS) production, thereby inducing ferroptosis. nih.govinvivochem.cnapexbt.commedchemexpress.com Research has shown that IKE exhibits anti-tumor activity in mouse xenograft models. nih.govresearchgate.netmedchemexpress.comuantwerpen.be
PRLX93936
PRLX93936 is a small molecule that emerged from extensive SAR work on the this compound scaffold. aacrjournals.orgascopubs.orgaacrjournals.org It was developed by Prolexys Pharmaceuticals through screening and evaluation of structural analogs to identify compounds with enhanced pharmacological and pharmacokinetic properties. aacrjournals.orgaacrjournals.org PRLX93936 has demonstrated potent and selective activity against various tumor cell lines, including those derived from breast, colon, lung, melanoma, ovary, kidney, and pancreas cancers. aacrjournals.orgascopubs.orgaacrjournals.org Mechanistic studies suggest that PRLX93936, similar to its parent compound, can bind to mitochondrial voltage-dependent anion channels (VDAC) 2 and 3. aacrjournals.orgascopubs.orgaacrjournals.orgdrugbank.com While initially characterized for inducing caspase-dependent apoptosis, its relationship to ferroptosis induction within the context of this compound analogs and system xc− inhibition has also been explored. mdpi.comaacrjournals.orgaacrjournals.org
Comparative Analysis of Analogs for Potency and Specificity
Comparative analysis of this compound and its analogs, such as PE and IKE, has highlighted the impact of structural modifications on their potency and pharmacological properties. IKE, with its carbonyl and imidazole substitutions, generally exhibits significantly higher potency and metabolic stability compared to both this compound and PE. nih.govcolumbia.edu PE offers improved water solubility and metabolic stability over this compound, making it a better option for in vivo studies where this compound's properties are limiting. medchemexpress.comdovepress.comcolumbia.edu
SAR studies involving a range of this compound analogs have systematically evaluated the effect of modifications to different regions of the this compound molecule on lethal potency and system xc− inhibition. researchgate.netnih.gov These studies have shown a strong correlation between the ability of this compound analogs to trigger ferroptosis and their capacity to inhibit system xc− activity. researchgate.netnih.gov Certain modifications, particularly to specific regions of the scaffold, have been found to substantially improve lethal potency while retaining selectivity towards cells expressing oncogenic RAS. researchgate.net
Here is a comparative overview of this compound, Piperazine this compound (PE), and Imidazole Ketone this compound (IKE) based on available data:
| Compound | PubChem CID | Water Solubility (mM) | Metabolic Stability | Potency (relative to this compound) | Primary Target |
| This compound | 11214940 | 0.086 | Low | 1x | System xc−, VDAC2/3 |
| Piperazine this compound (PE) | 72710858 | 1.4 | Improved | Slightly higher | System xc− |
| Imidazole Ketone this compound (IKE) | 91824786 | Moderately Improved | High | >100x (in some cell lines) | System xc− |
Note: Potency can vary depending on the cell line and specific assay used.
Mechanistic Insights from SAR Analysis
SAR analysis of this compound and its analogs has provided crucial mechanistic insights into the requirements for inhibiting system xc− and inducing ferroptosis. These studies reinforce the understanding that potent inhibition of system xc− is directly linked to the ability of these compounds to trigger ferroptosis. researchgate.netnih.govelifesciences.org
Modifications to the quinazolinone core scaffold appear essential for the lethal activity of this compound analogs. elifesciences.org Alterations to the piperazine linker have generally not been well-tolerated, leading to significant loss of activity. elifesciences.org Conversely, modifications to other regions, such as the addition of specific substituents, have resulted in significant improvements in lethal potency and system xc− inhibitory activity. researchgate.net The strong correlation observed between system xc− inhibition and lethal potency in SAR studies supports the hypothesis that system xc− is a primary target through which this compound and its active analogs induce ferroptosis. researchgate.netnih.gov Furthermore, SAR studies have helped identify structural features that contribute to metabolic stability and solubility, guiding the design of analogs with improved pharmacokinetic profiles for in vivo applications. dovepress.comcolumbia.eduresearchgate.net
Methodological Approaches in Erastin Research
In Vitro Cell Culture Models
In vitro cell culture models are fundamental to Erastin research, allowing for controlled investigations into its cellular effects and underlying mechanisms.
Engineered Cancer Cell Lines (e.g., RASV12-expressing cells)
Engineered cancer cell lines, particularly those expressing oncogenic RAS mutations like RASV12, have been extensively used to study this compound's selective lethality. This compound was initially identified in a screen for compounds selectively lethal to engineered human tumor cells expressing oncogenic v-Ha-ras Harvey rat sarcoma viral oncogene homologue (HRAS)V12, but not to isogenic, non-tumorigenic cells lacking oncogenic RAS. nih.gov These studies demonstrated that HRASV12-expressing cell lines are sensitive to this compound, while isogenic lines without HRASV12 are resistant. nih.gov
Another example includes the use of BJ-TERT/LT/ST/RASV12 cells to investigate the time- and concentration-dependent effects of this compound. selleckchem.comselleckchem.com Experiments with these cells treated with 5 or 10 µg/mL of this compound for varying durations (6-11 hours) have been conducted to assess cell viability and death mechanisms. selleckchem.comselleckchem.com
Studies have also utilized HT-1080 fibrosarcoma cells, which are sensitive to this compound-induced ferroptosis. oncotarget.comresearchgate.net Research using HT-1080 cells has explored the role of proteins like heme oxygenase-1 (HO-1) in this compound-triggered ferroptosis. oncotarget.com For instance, treating HT-1080 cells with 10 µM this compound for 12 hours resulted in decreased cell viability, which was notably obstructed by the HO-1 inhibitor zinc protoporphyrin (ZnPP), the antioxidant N-acetylcysteine (NAC), the ferroptosis inhibitor ferrostatin-1, and the iron chelator deferoxamine (B1203445) (DFO). oncotarget.com
Other cancer cell lines sensitive to this compound-induced cell death include human pancreatic ductal adenocarcinoma (PDAC) cells like PANC1, human gastric cancer cells HGC-27, human melanoma cells A375, human colon cancer cells HT-29, DLD-1, and CaCo2, human prostate cancer tumors DU145, ARCaP, PC3, and H660, human lung adenocarcinoma tumor NCI-H1975, human ovarian cancer cell lines OVCAR-8 and NCI/ADR-RES, and acute lymphoblastic leukemia cell lines like CCRF-CEM. nih.govtargetmol.comnih.govspandidos-publications.comspandidos-publications.commdpi.comresearchgate.netiiarjournals.orgfrontiersin.org
Primary Cell Cultures (e.g., Bone Marrow-Derived Mesenchymal Stem Cells, PBMCs)
While this compound is known for inducing ferroptosis in cancer cells, its effects on primary, non-cancerous cells can differ. Studies using primary cell cultures are essential for understanding these differential responses and potential off-target effects.
Human peripheral blood mononuclear cells (PBMCs) have been studied to investigate the impact of this compound on immune cells. Surprisingly, this compound did not cause ferroptosis in human PBMCs. nih.govfrontiersin.orguniv-perp.frnih.gov Instead, this compound-induced lipid peroxidation promoted the proliferation and differentiation of PBMCs into B cells and natural killer (NK) cells, potentially through modulation of BMP signaling. nih.govfrontiersin.orguniv-perp.frnih.gov Flow cytometry has been used to detect changes in PBMC populations following treatment with this compound and PHA (a mitogen). nih.gov
Bone marrow-derived mesenchymal stem cells (bmMSCs) have also been used to study this compound-induced ferroptosis. mdpi.com Research has shown that this compound can induce ferroptosis in bmMSCs, and studies have investigated the protective effects of compounds like quercetin (B1663063) and its metabolite quercetin Diels-Alder anti-dimer (QDAD) against this ferroptosis. mdpi.com Assays such as C11-BODIPY staining for lipid peroxidation, H2DCFDA for reactive oxygen species (ROS), and LDH release assays have been employed in bmMSCs treated with this compound. mdpi.com
Studies using immortalized HT22 mouse hippocampal neuronal cell lines, which serve as an in vitro model for oxidative stress-induced neurotoxicity, have also been conducted to explore the mechanisms of this compound-induced cell death in neuronal contexts. tandfonline.com
In Vivo Animal Models
In vivo animal models are critical for evaluating the efficacy of this compound in a complex biological system and assessing its effects on different tissues.
Mouse Xenograft Models
Mouse xenograft models, where human cancer cells are implanted into immunodeficient mice, are commonly used to assess the anti-tumor activity of this compound. Studies have utilized xenograft models with various cancer cell lines, including HT-29 human colon cancer cells, NCI-H1975 human lung adenocarcinoma cells, human prostate cancer tumors (DU145, ARCaP, PC3, H660), and acute lymphoblastic leukemia cell lines (CCRF-CEM). targetmol.comspandidos-publications.comspandidos-publications.comfrontiersin.org
In these models, this compound is typically administered via intraperitoneal injection. targetmol.comspandidos-publications.comfrontiersin.org Tumor volume and weight are measured over time to evaluate the inhibitory effect of this compound on tumor growth. targetmol.comspandidos-publications.com For example, studies with NCI-H1975 cell-transplanted nude mice indicated that this compound treatment significantly inhibited tumor growth and enhanced the radiosensitizing effect of X-ray irradiation, accompanied by a decrease in tumor glutathione (B108866) concentration. spandidos-publications.complos.org Similarly, studies using a diffuse large B cell lymphoma (DLBCL) xenograft model demonstrated that imidazole (B134444) ketone this compound (IKE), a metabolically stable analog of this compound, exerted an anti-tumor effect and increased lipid peroxidation in tumors. nih.gov
Mouse xenograft models have also been used to investigate the combination therapy of this compound with other agents. For instance, studies in ALL xenograft mice showed that the combination treatment of rapamycin (B549165) and this compound resulted in longer survival time compared to single treatments. frontiersin.org
Studies in Healthy Animal Tissues
Investigating the effects of this compound on healthy animal tissues is crucial for understanding its potential systemic toxicity and side effects. Studies have been conducted in healthy mice to evaluate the physiological and pathological changes induced by this compound-induced ferroptosis. nih.govingentaconnect.comspandidos-publications.comnih.govresearchgate.net
Intraperitoneal injection of this compound in healthy mice has been shown to induce characteristics of ferroptosis, including higher levels of serum iron and malondialdehyde (MDA) and lower levels of glutathione (GSH) and glutathione peroxidase 4 (GPX4) protein in various tissues. nih.govingentaconnect.comspandidos-publications.comnih.govresearchgate.net this compound injection enhanced iron deposition in the brain, duodenum, kidney, and spleen of mice. nih.govingentaconnect.comspandidos-publications.comnih.gov
Furthermore, this compound-induced ferroptosis altered blood index values and caused pathological changes in certain healthy tissues. nih.govingentaconnect.comspandidos-publications.comnih.gov These included mild cerebral infarction in the brain and enlarged glomerular volume in the kidney. nih.govingentaconnect.comspandidos-publications.comnih.gov Interestingly, this compound also promoted the growth of duodenal epithelium, resulting in thicker, longer, and denser villi in treated mice. nih.govingentaconnect.comspandidos-publications.comnih.gov However, studies indicated no significant effect on the liver or testis. nih.gov These findings highlight that while this compound shows promise as an anti-tumor agent, it can induce ferroptosis and cause pathological changes in healthy tissues. nih.govingentaconnect.comspandidos-publications.comnih.gov
Molecular and Cellular Assays
A wide array of molecular and cellular assays are employed to dissect the mechanisms by which this compound exerts its effects.
Cell viability assays, such as MTT, CCK-8, and sulforhodamine B (SRB) assays, are routinely used to measure the cytotoxic effects of this compound on various cell lines. nih.govtargetmol.comspandidos-publications.comresearchgate.netiiarjournals.orgfrontiersin.orgworktribe.com These assays help determine the dose- and time-dependent inhibition of cell growth or induction of cell death. nih.govtargetmol.comspandidos-publications.comresearchgate.netiiarjournals.org
Assays specific to ferroptosis are critical for confirming this mode of cell death. These include measuring lipid peroxidation using probes like C11-BODIPY or by detecting markers like malondialdehyde (MDA). oncotarget.comnih.govspandidos-publications.commdpi.comingentaconnect.comspandidos-publications.comnih.govresearchgate.net Intracellular ROS levels are often measured using fluorescent probes like H2DCFDA or CellROX. oncotarget.comtargetmol.comspandidos-publications.comiiarjournals.orgfrontiersin.orgmdpi.comfrontiersin.org Depletion of glutathione (GSH) is a hallmark of this compound-induced ferroptosis, and GSH levels are measured using various assay kits. nih.govspandidos-publications.comfrontiersin.orgingentaconnect.comspandidos-publications.comnih.govresearchgate.net
Western blotting is a common technique to assess the protein expression levels of key molecules involved in ferroptosis and this compound's mechanism of action, such as GPX4, SLC7A11 (xCT), VDAC isoforms (VDAC1, VDAC2, VDAC3), and proteins related to other cell death pathways or signaling cascades. selleckchem.comoncotarget.comresearchgate.nettargetmol.comspandidos-publications.comiiarjournals.orgplos.orgresearchgate.net
Flow cytometry is utilized for various purposes, including analyzing cell viability (e.g., using Annexin V and propidium (B1200493) iodide staining), measuring intracellular ROS and lipid peroxidation, and assessing changes in immune cell populations like PBMCs differentiating into B cells and NK cells. selleckchem.comoncotarget.comnih.govtargetmol.commdpi.com
Other molecular and cellular assays employed in this compound research include:
Glutamate (B1630785) release assays to monitor the inhibition of system Xc− activity. stemcell.comelifesciences.orgresearchgate.net
Measurement of intracellular labile iron pool (LIP) using probes like calcein-AM. frontiersin.org
Quantitative real-time PCR (RT-qPCR) to assess mRNA expression levels of target genes. spandidos-publications.comresearchgate.net
Dual-luciferase reporter assays to evaluate the transcriptional activity of specific pathways, such as the androgen receptor (AR) signaling. spandidos-publications.com
Immunohistochemistry (IHC) to detect protein expression in tissue samples from in vivo studies. spandidos-publications.com
Transmission electron microscopy (TEM) to examine the ultrastructural changes in cells undergoing ferroptosis, such as mitochondrial damage. nih.govtargetmol.com
Untargeted metabolomics profiling to identify metabolic changes induced by this compound. nih.govfrontiersin.orgnih.gov
These diverse assays provide a comprehensive view of this compound's effects at the molecular and cellular levels, contributing to a deeper understanding of its potential as a therapeutic agent.
Here are some examples of data that could be presented in tables based on the search results:
| Cell Line | This compound Concentration | Incubation Time | Effect on Cell Viability | Assay Method | Source |
| PANC1 | Dose-dependent | Not specified | Inhibited growth | Cell viability assay | nih.gov |
| Human PBMCs | Same dose as PANC1 | 24-96 hours | Promoted growth/No effect | Cell viability assay | nih.gov |
| BJ-TERT/LT/ST/RASV12 | 5 or 10 µg/mL | 6-11 hours | Induced cell death | Flow cytometry | selleckchem.comselleckchem.com |
| HGC-27 | 1-50 µM | 24 hours | Inhibited growth (IC50 ~14.39 µM) | CCK-8 | targetmol.com |
| HT-29 | 1-30 µM | ≥ 48 hours | Cytotoxic | MTT, Trypan blue, Colony formation | researchgate.net |
| 22Rv1 (CRPC) | Dose-dependent | Not specified | Inhibited proliferation | SRB assay | spandidos-publications.com |
| LNCaP95 (CRPC) | Dose-dependent | Not specified | Inhibited proliferation | SRB assay | spandidos-publications.com |
| OVCAR-8 | Not specified | Not specified | Sensitive to ER | Not specified | mdpi.comfrontiersin.org |
| NCI/ADR-RES | Not specified | Not specified | Sensitive to ER | Not specified | mdpi.comfrontiersin.org |
| SH-SY5Y | 10 µM | 24 hours | Significant cell death | MTT assay | frontiersin.orgworktribe.com |
| Animal Model | Cancer Cell Line (if applicable) | This compound Administration | Observed Effect | Source |
| Nude mice (xenograft) | NCI-H1975 | Intraperitoneal | Inhibited tumor growth, enhanced radiosensitivity, decreased tumor GSH | spandidos-publications.complos.org |
| SCID mice (xenograft) | HT-29 | Intraperitoneal | Inhibited tumor growth | targetmol.com |
| NSG mice (xenograft) | DU145, ARCaP, PC3, H660 | Intraperitoneal | Significantly inhibited tumor growth | targetmol.com |
| BALB/c nude mice (xenograft) | NCI-H1975 | Intraperitoneal | Trend of sensitization to X-ray irradiation, concomitant decrease in intra-tumoral GSH | targetmol.com |
| NOD/SCID mice (xenograft) | CCRF-CEM | Intraperitoneal (IKE) | Enhanced cell death and prolonged survival (in combination with rapamycin) | frontiersin.org |
| Healthy C57BL/6 mice | N/A | Intraperitoneal | Induced ferroptosis characteristics, enhanced iron deposition in tissues | nih.govingentaconnect.comspandidos-publications.comnih.govresearchgate.net |
| Healthy C57BL/6 mice | N/A | Intraperitoneal | Altered blood index values, mild cerebral infarction, enlarged glomerular volume, duodenal epithelium growth | nih.govingentaconnect.comspandidos-publications.comnih.gov |
Cell Viability and Proliferation Assays (e.g., MTT, SRB, CCK-8)
Cell viability and proliferation assays are fundamental tools used to determine the cytotoxic effects of this compound on different cell types. These colorimetric or fluorometric assays measure metabolic activity or the number of living cells in a sample.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This assay measures the reduction of a yellow tetrazolium dye by metabolically active cells into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells. MTT assays have been used to confirm that this compound dose-dependently inhibits cell growth in various cancer cell lines. nih.gov
SRB (Sulforhodamine B): This assay quantifies cell protein content, providing an estimate of cell mass and, indirectly, cell number. It is used to assess cell proliferation and viability in response to treatments like this compound. spandidos-publications.com
CCK-8 (Cell Counting Kit-8): This assay utilizes a water-soluble tetrazolium salt (WST-8) that is reduced by cellular dehydrogenases in viable cells to produce a water-soluble orange formazan dye. The intensity of the color is directly proportional to the number of living cells. CCK-8 assays are widely used due to their sensitivity and ease of use, allowing for the assessment of this compound's impact on cell viability and the determination of IC₅₀ values (half-maximal inhibitory concentration). researchgate.nettandfonline.comnih.govnih.govresearchgate.netabcam.com
Example Data Table: this compound's Effect on Cell Viability (Illustrative)
| Cell Line | This compound Concentration (µM) | Cell Viability (% of Control) | Assay Used |
| PANC1 | 10 | Significantly reduced | Cell viability assay nih.gov |
| HGC-27 | 6.23 | Decreased | CCK-8 nih.govresearchgate.net |
| HGC-27 | 14.39 | 50% inhibition (IC₅₀) | CCK-8 nih.gov |
| H929 (MM) | 26.94 | 50% inhibition (IC₅₀) | CCK-8 nih.gov |
| RPMI-8226 (MM) | 9.56 | 50% inhibition (IC₅₀) | CCK-8 nih.gov |
Reactive Oxygen Species and Lipid Peroxidation Measurements (e.g., C11-BODIPY, MDA, 4-HNE)
Quantifying reactive oxygen species (ROS) and lipid peroxidation products is crucial for confirming the induction of oxidative stress, a hallmark of ferroptosis.
C11-BODIPY (BODIPY™ 581/591 C₁₁): This lipophilic fluorescent probe is commonly used to detect lipid peroxidation. In its reduced state, it emits red fluorescence, but upon oxidation by lipid hydroperoxides, its emission shifts to green fluorescence. Flow cytometry or fluorescence microscopy can be used to measure the increase in green fluorescence as an indicator of lipid peroxidation. frontiersin.orgjove.comfrontiersin.orgxiahepublishing.comoncotarget.com
MDA (Malondialdehyde): MDA is a major dialdehyde (B1249045) generated from the peroxidation of polyunsaturated fatty acids. Its levels can be measured using colorimetric assays, such as the thiobarbituric acid reactive substances (TBARS) assay, or enzyme-linked immunosorbent assay (ELISA) as a marker of lipid peroxidation. mdpi.comaginganddisease.orgresearchgate.netxiahepublishing.comd-nb.info
4-HNE (4-Hydroxynonenal): Another α,β-unsaturated hydroxyalkenal, 4-HNE is a toxic product of lipid peroxidation. Similar to MDA, its levels can be quantified using ELISA or other biochemical methods to assess oxidative damage. aginganddisease.orgxiahepublishing.comd-nb.info
Example Data Table: this compound's Effect on Oxidative Stress Markers (Illustrative)
| Cell Type | Treatment (this compound) | ROS Level | Lipid Peroxidation (e.g., MDA, 4-HNE, C11-BODIPY) | Measurement Method |
| BMMNCs | 10 µM | Increased | Increased MDA | Kit-based, Flow Cytometry researchgate.netxiahepublishing.com |
| RA FLS | IKE-induced | Increased | Increased 4-HNE, Increased MDA, Increased C11-BODIPY | Kit-based, Flow Cytometry xiahepublishing.com |
| HGC-27 | Specified conc. | Increased | Not specified in snippet | Fluorescence microplate reader nih.gov, Flow Cytometry researchgate.net |
| OVCAR-8/NCI/ADR-RES | ER treatment | Increased | Increased | MitoSox Red (Mitochondrial ROS), MDA assay mdpi.com |
Glutathione and Cystine Level Quantification
This compound's primary mechanism involves inhibiting the system Xc⁻ antiporter, leading to decreased intracellular cystine uptake and subsequent glutathione depletion. Measuring the levels of these metabolites is crucial for verifying this mechanism.
Glutathione (GSH and GSSG): Intracellular levels of reduced glutathione (GSH) and oxidized glutathione (GSSG), as well as total glutathione (GSH + GSSG), can be quantified using various methods, including enzymatic recycling assays with Ellman's reagent or fluorescent dyes like Monobromobimane followed by flow cytometry. dojindo.comnih.govbiorxiv.orgspandidos-publications.comresearchgate.netoncotarget.complos.orgresearchgate.net A decrease in GSH levels is a key indicator of system Xc⁻ inhibition by this compound. dojindo.comnih.govbiorxiv.orgspandidos-publications.comresearchgate.net
Cystine: The uptake of cystine can be measured using radiolabeled cystine ([¹⁴C]-cystine) or fluorescence-based assays that quantify intracellular cystine levels. nih.govresearchgate.netmdpi.com Inhibition of cystine uptake by this compound leads to its intracellular depletion. biorxiv.orgresearchgate.netmdpi.comnih.gov
Example Data Table: this compound's Effect on Glutathione and Cystine (Illustrative)
| Cell Type | Treatment (this compound) | Intracellular Glutathione (Total/GSH) | Cystine Uptake | Measurement Method |
| HeLa | 24 h | Decreased | Not specified | Western blotting (GPX4), Quantification kit plos.org |
| NCI-H1975 | 24 h | Decreased | Not specified | Western blotting (GPX4), Quantification kit plos.org |
| BMMNCs | Specified | Decreased GSH | Not specified | Kit-based researchgate.netxiahepublishing.com |
| A549 | This compound-treated | Decreased | Decreased | Dojindo reagents dojindo.com |
| Human ovary cells | 10 µM or 100 µM, 5 min exposure | Low level persisted for 24h | Inhibited dose-dependently | [¹⁴C]-cystine uptake, Biochemical assay researchgate.net |
| HT-1080 | 5 µM, 5 hr | Depleted | Abolished | Glutathione assay kit, [¹⁴C]-cystine uptake nih.gov |
| DU-145 | 5 µM, 24 hr | Largely equivalent basal, depletion observed | Not specified | Glutathione assay kit nih.gov |
| BT-549 | 15 hours | Depletion | Not specified | Targeted metabolite analysis biorxiv.org |
| CRPC cells | This compound treatment | Downregulated GSH | Not specified | Biochemical assay spandidos-publications.com |
| OVCAR-8/NCI/ADR-RES | ER treatment | Rapidly depleted | Rapidly depleted | Metabolomics analysis nih.gov |
Gene Expression Analysis (e.g., RT-qPCR, RNA Sequencing)
Analyzing changes in gene expression provides insights into the transcriptional programs activated or repressed by this compound treatment, helping to identify key pathways involved in ferroptosis and cellular responses.
RT-qPCR (Reverse Transcription quantitative PCR): This technique is used to quantify the mRNA levels of specific genes. It is a sensitive and widely used method for validating changes in the expression of ferroptosis-related genes or other genes of interest following this compound treatment. spandidos-publications.comnih.govresearchgate.netmdpi.comfrontiersin.org
RNA Sequencing (RNA-Seq): This high-throughput technology allows for the comprehensive analysis of the entire transcriptome. RNA-Seq can identify novel genes and pathways affected by this compound, providing a broader understanding of its cellular impact. researchgate.netfrontiersin.orgresearchgate.net RNA-Seq analysis of this compound-treated cells has revealed the upregulation of genes like CHAC1, an ER stress-responsive gene, which can serve as a pharmacodynamic marker for system Xc⁻ inhibition. researchgate.net
Example Data Table: this compound's Effect on Gene Expression (Illustrative)
| Cell Type | Treatment (this compound) | Genes Analyzed (Examples) | Observed Change (mRNA Level) | Method |
| HT-1080 | Specified | CHAC1 | Upregulated (~24-fold) | RNA-Seq researchgate.net |
| HT-1080, Calu-1 | 5 hr ± β-ME | CHAC1 | Upregulated (validated) | RT-qPCR researchgate.net |
| HCT116 WT | 10 µM | FSP1, PRDX1, GPX4 | FSP1 decreased, PRDX1 decreased, GPX4 slight difference | RT-qPCR nih.gov |
| HCT116 GPX4 KO | 10 µM | FSP1, PRDX1, GPX4 | FSP1 increased, PRDX1 significantly elevated, GPX4 no expression | RT-qPCR nih.gov |
| MDA-MB-436 | 5 µM ± Tubacin/Cay10603 | Zinc-related genes | Altered | RT-qPCR researchgate.net |
| CRPC cells | This compound treatment | AR gene | Inhibited transcription | RT-qPCR spandidos-publications.com |
| STS cell lines | Specified | NOX5, HELLS, RPL8 | NOX5 lower, HELLS/RPL8 higher | RT-qPCR frontiersin.org |
Protein Expression Analysis (e.g., Western Blotting)
Western blotting is a widely used technique to detect and quantify the levels of specific proteins in cell or tissue lysates. It is essential for examining how this compound treatment affects the expression or modification of key proteins involved in ferroptosis pathways, such as GPX4, SLC7A11, and others.
Western Blotting: This method involves separating proteins by gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein. Changes in protein band intensity indicate alterations in protein expression levels. Western blotting has been used to show that this compound decreases GPX4 protein levels and affects the expression of other ferroptosis-related proteins like FTH1 and ADAM8. spandidos-publications.comtandfonline.complos.orgnih.govresearchgate.net It can also be used to assess the cleavage of caspase-3 and PARP, markers of apoptosis, to distinguish ferroptosis from other cell death modalities. tandfonline.com
Example Data Table: this compound's Effect on Protein Expression (Illustrative)
| Cell Type | Treatment (this compound) | Protein Analyzed (Examples) | Observed Change (Protein Level) | Method |
| HeLa | 24 h | GPX4 | Decreased | Western blotting plos.org |
| NCI-H1975 | 24 h | GPX4 | Decreased | Western blotting plos.org |
| HCT116 WT/GPX4 KO | Specified | GPX4, Actin | GPX4 expression varies by KO status nih.gov | Western blotting nih.gov |
| HL-60 | 5 µM, 24 h | GPX4, cleaved-PARP, cleaved-caspase 3, LC3-II, p62, HMGB1/LDH | GPX4 inhibited, others affected tandfonline.com | Western blotting tandfonline.com |
| U2OS | 5 µM, 24 h | GPX4 | Inhibited | Western blotting tandfonline.com |
| CRPC cells | This compound treatment | AR-FL, AR-V, GPX4 | Downregulated AR-FL/AR-V, downregulated GPX4 spandidos-publications.com | Western blotting spandidos-publications.com |
| Neuronal cells | 6 h | ADAM8, FTH1, GPX4 | ADAM8 decreased, FTH1/GPX4 analyzed researchgate.net | Western blotting researchgate.net |
| OVCAR-8/NCI/ADR-RES | ER treatment | VDAC2, GPX4 | VDAC2 decreased, GPX4 analyzed frontiersin.org | Western blotting frontiersin.org |
Flow Cytometry for Cell Death and Subpopulation Analysis
Flow cytometry is a powerful technique that allows for the analysis of individual cells in a population based on their light scattering and fluorescence properties. It is widely used in this compound research to assess cell death, measure intracellular ROS and lipid peroxidation, and analyze changes in specific cell subpopulations.
Cell Death Analysis: Flow cytometry with dyes like propidium iodide (PI) or Annexin V/PI staining can distinguish between live, apoptotic, and necrotic or ferroptotic cells. nih.govjove.comfrontiersin.org this compound-induced cell death can be quantified by the increase in PI-positive cells. nih.govfrontiersin.org
Intracellular ROS and Lipid Peroxidation: Fluorescent probes such as CellROX (for ROS) and C11-BODIPY (for lipid peroxidation) can be used in conjunction with flow cytometry to measure the levels of these markers within individual cells. mdpi.comjove.comxiahepublishing.comoncotarget.com
Subpopulation Analysis: Flow cytometry with specific cell surface markers can be used to analyze the effects of this compound on different cell types within a mixed population, such as peripheral blood mononuclear cells (PBMCs). nih.gov
Example Data Table: Flow Cytometry Analysis in this compound Research (Illustrative)
| Cell Type | Treatment (this compound) | Analysis Parameter | Observed Change | Dyes/Markers Used |
| PBMCs | 10 µM, 72 hours | Cell population (CD4+, CD8+, B cells, NK cells) | Affected subpopulations (B cells, NK cells increased) | CD4, CD8, CD19, CD16, CD56, CD3 nih.gov |
| Medulloblastoma | 1 µM, 6 h | Lipid hydroperoxide content | Increased green fluorescence | C11 BODIPY 581/591 jove.com |
| Medulloblastoma | 1 µM, 24 h | Cell death | Increased PI-positive cells | Propidium Iodide (PI) jove.com |
| BMMNCs | Specified | Intracellular ROS level | Increased | Not specified researchgate.net |
| RA FLS | IKE-induced | Intracellular ROS, Lipid peroxidation | Increased ROS, Increased C11 BODIPY 581/591 | C11 BODIPY 581/591, ROS detection kit xiahepublishing.com |
| OVCAR-8/NCI/ADR-RES | 8 or 25 µM, 8 h | Cell death (PI+) | Significant increase in PI+ cells | Propidium Iodide (PI) frontiersin.org |
| OVCAR-8/NCI/ADR-RES | ER treatment | Mitochondrial ROS | Increased (transient hyperpolarization followed by depolarization) | MitoSox Red, TMRM mdpi.comfrontiersin.org |
| MM cell lines | Single or combined agents, 48 h | Cell death | Increasing cell death with co-treatment | Not specified nih.gov |
| HGC-27 | IC₃₀ | Cell cycle phases | Analyzed | PI staining nih.govresearchgate.net |
| ALL cells | This compound/BV6 ± zVAD.fmk | Cell death | Determined by FSC/SSC analysis | FSC/SSC, PI oncotarget.com |
| ALL cells | This compound/BV6 ± α-Toc | Lipid peroxidation | Assessed in PI-negative cells | BODIPY-C11 oncotarget.com |
| ALL cells | This compound/BV6 | GSH levels | Depletion assessed in PI-negative cells | Monobromobimane oncotarget.com |
Advanced Techniques
While the core methodologies provide a solid foundation, advanced techniques offer deeper insights into the complex mechanisms of this compound-induced ferroptosis.
Metabolomics: Untargeted or targeted metabolomics approaches using techniques like liquid chromatography with tandem mass spectrometry (LC-MS/MS) can provide a comprehensive profile of metabolic changes occurring in cells treated with this compound. biorxiv.orgnih.gov This can reveal alterations in various metabolic pathways, including lipid metabolism, amino acid metabolism, and energy production, shedding light on the broader cellular impact of this compound beyond its direct targets. Metabolomics studies have shown that this compound treatment leads to the depletion of glutathione and cysteine, decreased levels of taurine, NAD⁺/NADP⁺, carnitines, and glutamine/glutamate. nih.gov
Transmission Electron Microscopy (TEM): TEM allows for the visualization of ultrastructural changes within cells, including alterations in mitochondrial morphology, which are characteristic features of ferroptosis. researchgate.net
Immunofluorescence and Immunohistochemistry: These techniques use fluorescently labeled or enzyme-linked antibodies to visualize the localization and expression of specific proteins within cells or tissues, providing spatial information about the cellular response to this compound. spandidos-publications.comresearchgate.netresearchgate.net
Clonogenic Assay: This assay measures the ability of single cells to grow into colonies, reflecting their long-term survival and proliferative capacity after this compound treatment. plos.org
Dual-luciferase reporter gene assay: This assay is used to study the transcriptional regulation of genes by measuring the activity of a reporter gene linked to a specific promoter. It can be used to investigate how this compound affects the transcriptional activity of genes involved in ferroptosis or other pathways. spandidos-publications.com
CRISPR/Cas-9 gene editing: This technology allows for precise editing of the genome, including knocking out specific genes. It can be used to study the role of particular genes in mediating sensitivity or resistance to this compound-induced ferroptosis. nih.gov
These advanced techniques, in combination with the core methodologies, provide a comprehensive toolkit for researchers to unravel the intricate mechanisms by which this compound induces ferroptosis and to explore its potential therapeutic applications.
Untargeted Metabolomics Analysis
Untargeted metabolomics is a powerful approach used to comprehensively analyze the complete set of metabolites within a biological sample. This method is employed in this compound research to identify and quantify the broad metabolic changes that occur in cells treated with the compound, providing insights into affected pathways and potential biomarkers of this compound activity and ferroptosis induction. creative-proteomics.comnih.govresearchgate.net
Studies utilizing untargeted metabolomics have demonstrated that this compound treatment leads to significant alterations in cellular metabolism. A key finding is the rapid depletion of intracellular glutathione (GSH), a critical antioxidant. nih.govcreative-proteomics.comresearchgate.net This depletion occurs because this compound inhibits the cystine-glutamate antiporter system Xc⁻ (composed of SLC7A11 and SLC3A2), which is responsible for importing cystine, a necessary precursor for GSH synthesis. nih.govcreative-proteomics.comelifesciences.org The reduction in GSH levels impairs the activity of glutathione peroxidase 4 (GPX4), an enzyme that detoxifies lipid peroxides, thereby leading to their accumulation and the initiation of ferroptosis. nih.govnih.govcreative-proteomics.com
Beyond the core GSH pathway, untargeted metabolomics has revealed broader metabolic consequences of this compound treatment. For instance, studies in human ovarian cancer cells treated with this compound showed significant changes in energy metabolism, including increases in citric and isocitric acid, and differential levels of other TCA cycle metabolites like α-ketoglutaric acid and malic acid. nih.govfrontiersin.org Additionally, decreased levels of L-carnitines were observed, suggesting alterations in fatty acid metabolism. nih.gov The formation of ophthalamate (OPH), a proposed biomarker of oxidative stress, was significantly increased following this compound treatment, while levels of taurine, a natural antioxidant, decreased. nih.govresearchgate.netfrontiersin.org These metabolic shifts highlight the widespread impact of this compound on cellular redox balance, energy production, and lipid metabolism.
Here is a summary of observed metabolic changes upon this compound treatment based on untargeted metabolomics:
| Metabolite/Pathway | Observed Change Upon this compound Treatment | Reference |
| Intracellular Glutathione (GSH) | Decreased | nih.govcreative-proteomics.comresearchgate.net |
| Cystine | Decreased | researchgate.net |
| Ophthalamate (OPH) | Increased | nih.govresearchgate.netfrontiersin.org |
| Taurine | Decreased | nih.govresearchgate.netfrontiersin.org |
| Citric Acid | Increased | nih.govfrontiersin.org |
| Isocitric Acid | Increased | nih.govfrontiersin.org |
| α-Ketoglutaric Acid | Increased (in resistant cells) | nih.gov |
| Malic Acid | Increased (in resistant cells) | nih.gov |
| L-Carnitines | Decreased | nih.gov |
| NAD+/NADP+ | Decreased | researchgate.net |
| Glutamine/Glutamate | Decreased | researchgate.net |
Affinity Purification and Mass Spectrometry (Chemiproteomics)
Affinity purification coupled with mass spectrometry (AP-MS), also known as chemiproteomics in the context of small molecule interactions, is a technique used to identify proteins that directly or indirectly bind to a specific small molecule like this compound. aacrjournals.orgebi.ac.ukthermofisher.com This method involves immobilizing the small molecule onto a solid support, incubating it with cell lysate, and then eluting and identifying the bound proteins using mass spectrometry. aacrjournals.orgebi.ac.uk This approach is crucial for target deconvolution and understanding the molecular interactions that mediate this compound's effects. aacrjournals.org
Chemiproteomic studies have been instrumental in identifying key protein targets of this compound. Early research using this technique revealed that this compound interacts with mitochondrial voltage-dependent anion channels (VDACs), specifically VDAC2 and VDAC3. researchgate.netaacrjournals.orgbiospace.comacs.org These interactions were found to be involved in this compound-induced cell death, suggesting a novel target for anti-cancer drugs. researchgate.netbiospace.com Knockdown of VDAC2 or VDAC3 was shown to cause resistance to this compound, further implicating these proteins in its mechanism of action. researchgate.netbiospace.com
While this compound is primarily known for inhibiting system Xc⁻, chemiproteomics provided evidence for its interaction with VDACs, highlighting that this compound can trigger multiple pathways leading to ferroptosis. nih.gov The application of AP-MS involves digesting the captured proteins into peptides and analyzing them using mass spectrometry techniques such as MALDI-MS/MS and ESI-MS/MS, which provide complementary data for comprehensive protein identification. aacrjournals.org Successful target identification through chemiproteomics depends on factors like the affinity of the immobilized drug for its targets and the sensitivity of the mass spectrometry methods used. aacrjournals.org
CRISPR/Cas9 Gene Editing for Pathway Investigation
CRISPR/Cas9 gene editing is a powerful tool used to precisely modify genes within cells, allowing researchers to investigate the functional role of specific genes and pathways in biological processes like this compound-induced ferroptosis. mdpi.comnih.gov By knocking out or modifying genes suspected to be involved in ferroptosis, researchers can determine their impact on cellular sensitivity or resistance to this compound. mdpi.comnih.gov
CRISPR/Cas9 has been widely applied to study the genetic determinants of sensitivity and resistance to this compound and ferroptosis. Genome-wide CRISPR screens have been performed to systematically identify genes whose modulation affects cellular viability in the presence of this compound or other ferroptosis inducers. nih.govashpublications.orgpnas.orgbiorxiv.org These screens have confirmed the critical role of known ferroptosis regulators, such as GPX4 and SLC7A11, as essential genes whose loss increases sensitivity to ferroptosis induction. mdpi.comnih.govashpublications.orgbiorxiv.orgresearchgate.net
Furthermore, CRISPR/Cas9 studies have uncovered novel genes and pathways involved in regulating this compound-induced ferroptosis. For instance, screens have identified genes related to sphingolipid metabolism, phosphatidylcholine synthesis, inositol (B14025) metabolism, and lipid membrane remodeling as important factors. ashpublications.org CRISPR/Cas9 has also been used to generate cell lines with specific gene knockouts, such as GPX4 knockout cell lines, to study their altered response to this compound. mdpi.comnih.govresearchgate.net These studies have sometimes revealed compensatory mechanisms, where the loss of one ferroptosis defense gene leads to the upregulation of alternative antioxidant systems. mdpi.comresearchgate.net For example, in GPX4 knockout cells, increased expression of genes like FSP1 and PRDX1 was observed, contributing to resistance against this compound-induced ferroptotic death. mdpi.comresearchgate.net
CRISPR/Cas9 studies have also explored the interaction between this compound and other cellular pathways. For example, it has been shown that inhibiting the Nrf2 pathway can enhance the inhibitory growth effects of this compound in certain cancer cell lines. frontiersin.orgfrontiersin.org Additionally, CRISPR screens have identified genes like ACSL4 and TXNRD1 as being associated with resistance to ferroptosis inducers, including this compound. pnas.org Loss of TXNRD1, for instance, promoted resistance to this compound. pnas.org These findings underscore the complexity of the ferroptosis pathway and the utility of CRISPR/Cas9 in dissecting its regulatory network in the context of this compound treatment.
Here is a table summarizing some genes investigated using CRISPR/Cas9 in the context of this compound-induced ferroptosis:
| Gene | Role in Ferroptosis (Context of this compound) | Method | Reference |
| GPX4 | Essential regulator, loss increases sensitivity | CRISPR/Cas9 KO, Screens | mdpi.comnih.govashpublications.orgbiorxiv.orgresearchgate.net |
| SLC7A11 | Component of system Xc⁻, loss increases sensitivity | Screens | ashpublications.orgbiorxiv.orgresearchgate.net |
| VDAC2 | Involved in this compound mechanism | RNA interference (related to CRISPR context) | researchgate.netbiospace.com |
| VDAC3 | Involved in this compound mechanism | RNA interference (related to CRISPR context) | researchgate.netbiospace.com |
| ACSL4 | Involved in lipid metabolism, associated with resistance | Screens | ashpublications.orgpnas.orgresearchgate.net |
| FSP1 | Ferroptosis suppressor, increased expression in GPX4 KO | Screens, Expression Analysis | mdpi.comresearchgate.netfrontiersin.org |
| PRDX1 | Ferroptosis suppressor, increased expression in GPX4 KO | Expression Analysis | mdpi.comresearchgate.net |
| TXNRD1 | Loss promoted resistance | Screens | pnas.org |
| IRF1 | Transcription factor affecting TXN expression | Investigation in SLC7A11-IRF1-TXN axis | ashpublications.org |
| TXN | Ferroptosis inhibitor, expression decreased by this compound via IRF1 | Investigation in SLC7A11-IRF1-TXN axis | ashpublications.org |
Q & A
Q. What molecular mechanisms underlie Erastin-induced ferroptosis, and how are they experimentally validated?
this compound triggers ferroptosis by inhibiting the cystine/glutamate antiporter (system Xc⁻), depleting intracellular glutathione (GSH), and inactivating glutathione peroxidase 4 (GPX4), leading to lipid peroxidation. Methodological validation includes:
- Quantifying GSH levels via HPLC or fluorescent probes (e.g., monochlorobimane).
- Measuring GPX4 activity through enzymatic assays or Western blotting.
- Detecting lipid peroxidation via malondialdehyde (MDA) assays or C11-BODIPY fluorescence .
Q. What experimental models are commonly used to study this compound’s effects in vitro and in vivo?
- In vitro : Cancer cell lines (e.g., HT-1080 fibrosarcoma, Calu-1 lung cancer) treated with this compound (typical concentrations: 1–10 µM).
- In vivo : Intraperitoneal injection in mice (e.g., 50 mg/kg/day) to assess systemic ferroptosis effects. Tissue-specific impacts (e.g., brain, kidney) are analyzed via histopathology and iron deposition assays .
Q. How are optimal this compound concentrations determined for different cell lines?
Dose-response curves are generated using viability assays (e.g., MTT, CellTiter-Glo) over 24–72 hours. Researchers must account for cell-type-specific sensitivity (e.g., HT-1080 cells require lower doses than primary fibroblasts). Parallel monitoring of ferroptosis markers (e.g., ROS, GSH) ensures mechanistic specificity .
Advanced Research Questions
Q. How can researchers resolve tissue-specific contradictions in this compound’s effects (e.g., duodenal hyperplasia vs. cerebral infarction)?
- Tissue-specific analysis : Compare ferroptosis markers (e.g., iron deposition via Perl’s staining, GPX4 expression) across organs.
- Mechanistic dissection : Use tissue-derived primary cells or organoids to isolate microenvironmental factors (e.g., nutrient availability, redox state).
- Multi-omics integration : Combine transcriptomics (e.g., RNA-seq) and metabolomics to identify divergent signaling pathways .
Q. What strategies mitigate this compound’s off-target toxicity in healthy tissues during anti-cancer studies?
- Targeted delivery : Nanoparticle encapsulation or ligand-conjugated this compound to enhance tumor specificity.
- Adjuvant therapies : Co-administer ferroptosis inhibitors (e.g., ferrostatin-1) in non-target tissues.
- Preclinical monitoring : Regularly assess serum iron, MDA, and organ histopathology in animal models .
Q. How do researchers optimize this compound combination therapies (e.g., with PRP or immune checkpoint inhibitors) while controlling variables?
- Synergy testing : Use Chou-Talalay combination index assays to quantify additive, synergistic, or antagonistic effects.
- Dose scheduling : Stagger this compound and adjuvant administration to minimize overlapping toxicity.
- Mechanistic validation : Validate ferroptosis-specific outcomes (e.g., rescue experiments with GPX4 overexpression) to exclude apoptosis/necrosis .
Methodological and Ethical Considerations
Q. How can researchers ensure reproducibility in this compound studies given batch-to-batch variability?
- Compound validation : Verify this compound purity via HPLC and NMR.
- Standardized protocols : Adopt consensus cell culture conditions (e.g., hypoxia, serum concentration) from platforms like ATCC.
- Data transparency : Publish raw datasets (e.g., viability curves, uncropped Western blots) in supplementary materials .
Q. What statistical methods are recommended for analyzing this compound’s dose-dependent effects?
- Non-linear regression (e.g., log-dose vs. response) to calculate IC50 values.
- Two-way ANOVA for comparing treatment groups across multiple time points.
- Survival analysis (Kaplan-Meier curves) for in vivo efficacy studies .
Q. How should ethical guidelines address this compound’s toxicity in preclinical animal studies?
- Humane endpoints : Define criteria for early euthanasia (e.g., >20% weight loss, neurological deficits).
- Tissue burden limits : Restrict the number of organs sampled per animal to minimize distress.
- Ethical oversight : Submit protocols to institutional review boards (IRBs) with detailed harm-benefit analyses .
Data Interpretation and Reporting
Q. How should contradictory findings in this compound studies (e.g., pro-survival vs. cytotoxic effects) be addressed?
- Contextual factors : Report cell confluency, media composition, and oxygen levels, which influence ferroptosis susceptibility.
- Negative controls : Include ferroptosis inhibitors (e.g., liproxstatin-1) to confirm mechanism-specific outcomes.
- Meta-analysis : Compare datasets across published studies to identify confounding variables (e.g., assay sensitivity) .
Q. What guidelines ensure rigorous reporting of this compound’s pharmacokinetic and pharmacodynamic properties?
- ADME profiling : Include plasma half-life, tissue distribution (e.g., LC-MS/MS), and metabolite identification.
- Dynamic readouts : Use real-time biosensors (e.g., Grx1-roGFP2 for redox status) in live-cell imaging.
- MIAME compliance : Adhere to Minimum Information About a Medical Experiment standards for data archiving .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
